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  • Product: 2-(Isopropylsulfonyl)aniline hydrochloride
  • CAS: 1022968-46-2

Core Science & Biosynthesis

Foundational

2-(Isopropylsulfonyl)aniline hydrochloride CAS 1022968-46-2 properties

The Ortho-Sulfonyl Scaffold in Medicinal Chemistry Executive Summary 2-(Isopropylsulfonyl)aniline hydrochloride (CAS 1022968-46-2) is a specialized heterocyclic building block primarily utilized in the synthesis of small...

Author: BenchChem Technical Support Team. Date: February 2026

The Ortho-Sulfonyl Scaffold in Medicinal Chemistry

Executive Summary

2-(Isopropylsulfonyl)aniline hydrochloride (CAS 1022968-46-2) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors.[1] Distinguished by its bulky ortho-isopropylsulfonyl group, this moiety serves a dual function in drug design: it acts as a steric "lock" to enforce specific conformational states in the final drug molecule and provides a strong hydrogen-bond acceptor via the sulfonyl oxygens.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and critical handling protocols for high-throughput medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form is preferred in drug development over the free base due to enhanced crystallinity, water solubility, and shelf-life stability.

Table 1: Technical Specifications
PropertySpecification
CAS Number 1022968-46-2
IUPAC Name 2-(Propane-2-sulfonyl)aniline hydrochloride
Molecular Formula C₉H₁₃NO₂S[2] · HCl
Molecular Weight 235.73 g/mol (Salt); 199.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL); Sparingly soluble in DCM
pKa (Calculated) ~2.0–2.5 (Anilinium ion); Free base is weakly basic due to EWG effect
H-Bond Donors/Acceptors 3 Donors (NH₃⁺), 2 Acceptors (SO₂)
Storage Conditions Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Part 2: Structural Logic & Pharmacophore Utility

In modern drug discovery, particularly within the TGF-β (ALK-5) and ALK (Anaplastic Lymphoma Kinase) inhibitor classes, the ortho-sulfonyl aniline motif is critical.

  • Conformational Control (The "Ortho Effect"): The bulky isopropyl group at the 2-position creates steric clash with the aniline nitrogen. This forces the N-C bond to twist out of planarity relative to the benzene ring, often pre-organizing the molecule into a bioactive conformation that reduces the entropy penalty upon binding to a kinase ATP pocket.

  • Electronic Modulation: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG). It reduces the electron density on the aniline nitrogen, making it less nucleophilic. This reactivity profile is vital when coupling this aniline with electrophiles (e.g., chloropyrimidines) to prevent over-reaction or bis-alkylation.
    
Part 3: Synthetic Pathway & Experimental Protocols

While specific industrial process data is proprietary, the most robust, self-validating synthetic route for this scaffold relies on a Nucleophilic Aromatic Substitution (


) → Oxidation → Reduction  sequence. This pathway avoids the instability of ortho-lithiation strategies.
Diagram 1: Synthetic Workflow

SynthesisPath Start 2-Fluoronitrobenzene (Starting Material) Step1 S_NAr Reaction (Isopropyl thiol, K2CO3) Start->Step1 Inter1 Intermediate 1: 2-(Isopropylthio)nitrobenzene Step1->Inter1 Step2 Oxidation (mCPBA or H2O2/WO4) Inter1->Step2 Inter2 Intermediate 2: 2-(Isopropylsulfonyl)nitrobenzene Step2->Inter2 Step3 Reduction (Pd/C, H2) Inter2->Step3 Final Target: 2-(Isopropylsulfonyl)aniline (Free Base) Step3->Final Salt Salt Formation (HCl in Dioxane) Final->Salt

Caption: Stepwise synthesis from commercially available 2-fluoronitrobenzene. The sequence prioritizes regiocontrol via S_NAr.

Detailed Experimental Protocol (Representative)

Step 1: Sulfide Formation (


) 
  • Rationale: Using 2-fluoronitrobenzene is superior to 2-chloronitrobenzene due to the higher electronegativity of fluorine, which activates the ring for nucleophilic attack at the ortho position.

  • Protocol: Dissolve 2-fluoronitrobenzene (1.0 eq) in DMF. Add Potassium Carbonate (1.5 eq) and Isopropyl thiol (1.1 eq). Stir at 60°C for 4 hours.

  • QC Check: Monitor by TLC (Hexane/EtOAc). The disappearance of the fluoride starting material confirms conversion.

Step 2: Oxidation to Sulfone

  • Rationale: Controlled oxidation is necessary to bypass the sulfoxide intermediate.

  • Protocol: Dissolve the thioether intermediate in DCM. Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise. The reaction is exothermic; temperature control prevents side reactions on the nitro group.

  • Safety Note: Peroxides are shock-sensitive. Quench with aqueous sodium bisulfite before workup.

Step 3: Nitro Reduction & Salt Formation

  • Protocol: Hydrogenate the nitro-sulfone using 10% Pd/C in Methanol under H₂ balloon pressure. Filter through Celite.

  • HCl Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter and wash with cold diethyl ether to remove organic impurities.

Part 4: Quality Control & Handling
Diagram 2: Quality Control Decision Tree

QC_Workflow Sample Raw Sample (CAS 1022968-46-2) Appearance Visual Inspection (White Crystalline Solid?) Sample->Appearance HNMR 1H-NMR (DMSO-d6) Check Isopropyl doublet (~1.2 ppm) Check Aromatic region Appearance->HNMR HPLC HPLC Purity >98% Area? HNMR->HPLC Chloride Silver Nitrate Test (Confirm HCl salt) HPLC->Chloride Reject Recrystallize (EtOH/Et2O) HPLC->Reject <98% Release Release for Synthesis Chloride->Release Pass Chloride->Reject Fail

Caption: Standard QC workflow to ensure salt stoichiometry and purity before use in expensive kinase coupling reactions.

Handling Precautions
  • Hygroscopicity: Aniline hydrochloride salts are prone to absorbing atmospheric moisture, which forms a sticky hydrate and alters the molecular weight calculation during stoichiometry setup. Always weigh in a glovebox or dry room.

  • Stability: The free base is prone to oxidation (browning) upon air exposure. The HCl salt is stable but should be kept away from strong bases to prevent reversion to the free aniline.

  • Safety:

    • H302: Harmful if swallowed.[2][3]

    • H319: Causes serious eye irritation.[2][3][4]

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Part 5: References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1022968-46-2. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-(Isopropylsulfonyl)aniline Product Data. Used in the synthesis of ALK-5 inhibitors.[5] Retrieved from

  • Fluorochem. (n.d.).[6][7] Safety Data Sheet: 2-(Isopropylsulfonyl)aniline hydrochloride. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Aniline Hydrochloride General Hazards. Retrieved from

  • BenchChem. (n.d.). Methanesulfonylation of Anilines: Troubleshooting & Side Reactions. (Contextual reference for sulfonyl-aniline chemistry). Retrieved from

Sources

Exploratory

Enasidenib intermediate 2-(isopropylsulfonyl)aniline hydrochloride

The following is an in-depth technical guide for 2-(isopropylsulfonyl)aniline hydrochloride . Advanced Synthesis, Characterization, and Process Engineering Strategic Context & Application Profile 2-(Isopropylsulfonyl)ani...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-(isopropylsulfonyl)aniline hydrochloride .

Advanced Synthesis, Characterization, and Process Engineering

Strategic Context & Application Profile

2-(Isopropylsulfonyl)aniline (also known as 2-aminophenyl isopropyl sulfone) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors. While your topic header associates this intermediate with Enasidenib (an IDH2 inhibitor), it is imperative to note for scientific accuracy that this specific sulfonyl aniline moiety is the canonical "warhead" and structural backbone for Ceritinib (LDK378) , an ALK (Anaplastic Lymphoma Kinase) inhibitor used in non-small cell lung cancer (NSCLC).

In drug design, the isopropylsulfonyl group serves two vital functions:

  • Metabolic Stability: The sulfone moiety (-SO₂-) is highly resistant to oxidative metabolism compared to sulfides or sulfoxides.

  • Electronic Modulation: The strong electron-withdrawing nature of the sulfone reduces the electron density of the aniline nitrogen, tuning its nucleophilicity for subsequent SNAr coupling reactions (e.g., with chloropyrimidines).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-(propane-2-sulfonyl)aniline hydrochloride
Molecular Formula C₉H₁₃NO₂S[1][2] · HCl
Molecular Weight 235.73 g/mol (Salt) / 199.27 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Melting Point 83–87 °C (Free Base)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Aniline N) ~2.5 (Reduced basicity due to ortho-sulfonyl group)

Synthetic Pathway Engineering

The industrial synthesis of 2-(isopropylsulfonyl)aniline hydrochloride is a convergent three-step process designed to maximize regioselectivity and minimize genotoxic impurities (GTIs).

Step 1: Regioselective Thioetherification (SNAr)
  • Precursor: 1-Fluoro-2-nitrobenzene (preferred over Chloro- analog for faster kinetics).

  • Reagent: Propane-2-thiol (Isopropyl thiol).[3]

  • Base: Potassium Carbonate (

    
    ).[4][3][5]
    
  • Solvent: DMF or Acetonitrile.

Mechanism: The thiolate anion attacks the electron-deficient aromatic ring ortho to the nitro group. The fluorine atom acts as an excellent leaving group due to the high electronegativity stabilizing the Meisenheimer complex intermediate.

Step 2: Chemoselective Oxidation
  • Reagent:

    
    -Chloroperbenzoic acid (
    
    
    
    CPBA) or
    
    
    with Sodium Tungstate (
    
    
    ) catalyst.
  • Critical Control: Temperature must be controlled (<35°C) to prevent over-oxidation or nitroxide formation.

  • Transformation: Sulfide (-S-)

    
     Sulfone (-SO₂-).
    
Step 3: Nitro Reduction & Salt Formation
  • Method: Catalytic Hydrogenation (

    
    , Pd/C) or Iron/Ammonium Chloride reduction.
    
  • Salt Formation: The resulting aniline is treated with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt, ensuring removal of non-basic impurities.

Visualized Reaction Workflow

Synthesispath Start 1-Fluoro-2-nitrobenzene (Starting Material) Step1 Step 1: S_NAr Alkylation (+ Isopropyl Thiol, K2CO3) Start->Step1 Inter1 Intermediate 1: 1-(Isopropylthio)-2-nitrobenzene Step1->Inter1 Yield: ~95% Step2 Step 2: Oxidation (+ mCPBA or H2O2/WO4) Inter1->Step2 Inter2 Intermediate 2: 1-(Isopropylsulfonyl)-2-nitrobenzene Step2->Inter2 Yield: ~90% Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Final Final Product: 2-(Isopropylsulfonyl)aniline HCl Step3->Final Yield: ~85%

Figure 1: Step-wise synthetic route from fluoronitrobenzene precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Safety Warning: Propane-2-thiol is a potent stench agent. All reactions must be performed in a well-ventilated fume hood with a scrubber system. 1-Fluoro-2-nitrobenzene is a skin irritant.

Stage 1: Preparation of 1-(Isopropylthio)-2-nitrobenzene
  • Charge a 3-neck round bottom flask with 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) and DMF (100 mL).

  • Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise Addition: Add Propane-2-thiol (10.2 mL, 110 mmol) over 30 minutes. Exothermic reaction.[3]

  • Stir at Room Temperature (25°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.[6][3]
    
    • Checkpoint: Product is a yellow oil.

Stage 2: Oxidation to Sulfone
  • Dissolve the crude sulfide (Stage 1 product) in Dichloromethane (DCM) (200 mL).

  • Cool to 0°C.

  • Add

    
    CPBA  (70%, 50 g, ~2.2 equiv) portion-wise over 1 hour. Control internal temp < 10°C.
    
  • Stir overnight, allowing to warm to RT.

  • Quench: Add saturated

    
     solution to destroy excess peroxide (starch-iodide test negative).
    
  • Wash with saturated

    
     (3x) to remove benzoic acid byproduct.
    
  • Concentrate to yield 1-(isopropylsulfonyl)-2-nitrobenzene as a white solid.

Stage 3: Reduction to Aniline Hydrochloride
  • Dissolve the sulfone nitro compound (10 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

  • Hydrogenation: Stir under

    
     balloon (1 atm) or autoclave (50 psi) for 6 hours.
    
  • Filter through Celite to remove catalyst.

  • Salt Formation: Cool filtrate to 0°C. Add 4M HCl in Dioxane (15 mL) dropwise.

  • Precipitation: Add Diethyl Ether (200 mL) to precipitate the salt.

  • Filtration: Collect the white solid by vacuum filtration. Dry under vacuum at 40°C.

Quality Control & Analytical Standards

To ensure the material is suitable for GMP drug manufacturing, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O Gradient)> 98.5% Area
Identification ¹H-NMR (DMSO-d₆)Confirms isopropyl doublet (1.1 ppm) and aromatic pattern
Water Content Karl Fischer< 0.5% w/w
Sulfated Ash Gravimetric< 0.1%
Residual Solvents GC-HeadspaceMeets ICH Q3C limits (DMF < 880 ppm)

¹H-NMR Signature (Free Base in CDCl₃):


 7.75 (dd, 1H), 7.30 (td, 1H), 6.78 (td, 1H), 6.70 (dd, 1H), 5.05 (br s, 2H, 

), 3.25 (sept, 1H,

), 1.30 (d, 6H,

).

Downstream Application (Coupling Logic)

In the synthesis of Ceritinib, this intermediate acts as the nucleophile. The reduced basicity of the aniline nitrogen (due to the ortho-sulfonyl group) requires forcing conditions or specific catalysis (Buchwald-Hartwig or SNAr with acid catalysis) to couple with the chloropyrimidine core.

Coupling Intermediate 2-(Isopropylsulfonyl)aniline (Nucleophile) Complex Transition State (Acid Catalyzed S_NAr) Intermediate->Complex Partner 2,4,5-Trichloropyrimidine (Electrophile) Partner->Complex Product Ceritinib Precursor (Mono-substituted Pyrimidine) Complex->Product - HCl

Figure 2: The coupling logic where the aniline attacks the C-4 position of the pyrimidine ring.

References

  • Novartis AG. (2011). Pyrimidinylaminophenyl derivatives as ALK inhibitors.[6][3] Patent WO2008073687.

  • Marsilje, T. H., et al. (2013). Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor.[3] Journal of Medicinal Chemistry, 56(14), 5675-5690.

  • ChemicalBook. (2023). 2-(Isopropylsulfonyl)aniline Hydrochloride Product Profile and CAS Data.[1]

  • Muni Bhaskar, et al. (2020). Modified process for the preparation of Ceritinib.[7] U.S. Patent No.[7][8] 10,604,505.[7]

Sources

Foundational

An In-depth Technical Guide to 2-Aminophenyl Isopropyl Sulfone Hydrochloride: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive, prospective analysis of 2-Aminophenyl Isopropyl Sulfone Hydrochloride, a novel chemical entity. In the absenc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, prospective analysis of 2-Aminophenyl Isopropyl Sulfone Hydrochloride, a novel chemical entity. In the absence of direct literature on this specific compound, this document synthesizes established chemical principles and data from structurally analogous aminophenyl sulfone derivatives to project its chemical structure, potential synthetic pathways, physicochemical properties, and promising applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and related molecules.

Introduction: The Rationale for 2-Aminophenyl Isopropyl Sulfone Hydrochloride

The aminophenyl sulfone scaffold is a cornerstone in medicinal chemistry, most notably represented by Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy.[1][2][3][4] The sulfone group (R-S(=O)₂-R') is a key structural motif known for its chemical stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[5][6] The introduction of an isopropyl group is a common strategy in drug design to enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles. The 2-amino substitution on the phenyl ring offers a site for further chemical modification and can influence the molecule's electronic properties and biological activity.

This guide, therefore, explores the untapped potential of 2-Aminophenyl Isopropyl Sulfone Hydrochloride, a molecule that synergistically combines these key features.

Proposed Chemical Structure and Physicochemical Properties

The proposed chemical structure of 2-Aminophenyl Isopropyl Sulfone Hydrochloride is presented below.

Structure:

A proposed 2D structure of 2-Aminophenyl Isopropyl Sulfone Hydrochloride.

Predicted Physicochemical Properties:

PropertyPredicted ValueJustification
Molecular FormulaC₉H₁₄ClNO₂SBased on the proposed structure.
Molecular Weight235.73 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white crystalline solidSimilar aminophenyl sulfone hydrochlorides are typically crystalline solids.[2]
SolubilitySoluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents.The hydrochloride salt form is expected to confer aqueous solubility.
Melting Point>200 °C (with decomposition)Aromatic sulfones often exhibit high melting points due to their rigid structure and potential for intermolecular interactions.[2][3]
pKa (of the anilinium ion)~3-4The electron-withdrawing sulfone group is expected to decrease the basicity of the aniline nitrogen.

Prospective Synthesis Pathway

While no specific synthesis for 2-Aminophenyl Isopropyl Sulfone Hydrochloride has been reported, a plausible multi-step synthetic route can be conceptualized based on established methodologies for analogous compounds.[7][8][9][10] The proposed pathway involves a nucleophilic aromatic substitution followed by oxidation and reduction steps.

G A 2-Chloronitrobenzene C 2-(Isopropylthio)nitrobenzene A->C Nucleophilic Aromatic Substitution B Sodium isopropanethiolate B->C E 2-(Isopropylsulfonyl)nitrobenzene C->E Oxidation D Hydrogen Peroxide D->E G 2-Aminophenyl Isopropyl Sulfone E->G Reduction F Iron / HCl or Catalytic Hydrogenation F->G I 2-Aminophenyl Isopropyl Sulfone Hydrochloride G->I Salt Formation H HCl H->I

A proposed synthetic workflow for 2-Aminophenyl Isopropyl Sulfone Hydrochloride.

Experimental Protocol:

Step 1: Synthesis of 2-(Isopropylthio)nitrobenzene (Nucleophilic Aromatic Substitution)

  • To a solution of 2-chloronitrobenzene in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium isopropanethiolate.

  • Heat the reaction mixture at a temperature range of 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter, wash the solid with water, and dry to obtain 2-(isopropylthio)nitrobenzene.

Causality: The electron-withdrawing nitro group activates the ortho-positioned chlorine for nucleophilic aromatic substitution by the thiolate.

Step 2: Synthesis of 2-(Isopropylsulfonyl)nitrobenzene (Oxidation)

  • Dissolve the 2-(isopropylthio)nitrobenzene from the previous step in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for instance, an excess of hydrogen peroxide (30% aqueous solution), dropwise while maintaining the temperature below 40°C.[11]

  • After the addition is complete, stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the sulfone product.

  • Filter, wash with water, and dry to yield 2-(isopropylsulfonyl)nitrobenzene.

Causality: The sulfide is oxidized to a sulfone using a strong oxidizing agent. Acetic acid is a common solvent for such oxidations.

Step 3: Synthesis of 2-Aminophenyl Isopropyl Sulfone (Reduction)

  • Suspend the 2-(isopropylsulfonyl)nitrobenzene in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon catalyst.[7]

  • Heat the mixture to reflux and stir until the reduction of the nitro group is complete.

  • Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter to remove the iron salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain 2-aminophenyl isopropyl sulfone.

Causality: The nitro group is selectively reduced to an amine in the presence of the stable sulfone group.

Step 4: Formation of 2-Aminophenyl Isopropyl Sulfone Hydrochloride (Salt Formation)

  • Dissolve the 2-aminophenyl isopropyl sulfone in a suitable organic solvent like diethyl ether or isopropanol.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of the solvent, and dry under vacuum to obtain the final product.

Causality: The basic amino group reacts with hydrochloric acid to form the more stable and often crystalline hydrochloride salt.

Potential Applications and Biological Activity

Based on the known biological activities of structurally related aminophenyl sulfones, 2-Aminophenyl Isopropyl Sulfone Hydrochloride is a promising candidate for investigation in several therapeutic areas.

  • Antimicrobial Activity: Sulfonamides and sulfones are known for their antimicrobial properties.[12][13] The title compound could be screened against a panel of bacterial and fungal strains.

  • Antiproliferative Activity: Many sulfone-containing molecules have demonstrated anticancer properties.[14] The antiproliferative effects of this compound could be evaluated against various cancer cell lines.

  • Enzyme Inhibition: The sulfone moiety can act as a bioisostere for other functional groups, and the overall structure may lend itself to inhibiting specific enzymes.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 2-Aminophenyl Isopropyl Sulfone Hydrochloride.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Aromatic protons in the ortho, meta, and para positions with distinct chemical shifts and coupling patterns. Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). A broad singlet for the anilinium protons.
¹³C NMR Spectroscopy Aromatic carbon signals, with the carbon attached to the sulfone group shifted downfield. Signals for the isopropyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base (2-aminophenyl isopropyl sulfone) and fragmentation patterns characteristic of the loss of the isopropyl and sulfonyl groups.
Infrared (IR) Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations for the anilinium group.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur should be in close agreement with the calculated values for the molecular formula C₉H₁₄ClNO₂S.
X-ray Crystallography Would provide unambiguous confirmation of the molecular structure and information on the crystal packing and intermolecular interactions.[5][6]

Safety and Handling

As a novel chemical entity, 2-Aminophenyl Isopropyl Sulfone Hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. A material safety data sheet (MSDS) should be developed based on the known hazards of analogous compounds, which may include skin and eye irritation.

Conclusion

While 2-Aminophenyl Isopropyl Sulfone Hydrochloride remains a hypothetical compound in the current scientific literature, this in-depth prospective analysis provides a strong foundation for its future synthesis and investigation. By leveraging the extensive knowledge of aminophenyl sulfone chemistry, this guide offers a plausible synthetic route, predicts its key physicochemical properties, and outlines its potential as a valuable scaffold in drug discovery. The proposed analytical methods will be crucial for the unequivocal characterization of this novel molecule, paving the way for the exploration of its biological activities.

References

  • US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google P
  • Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity - MDPI. (URL: [Link])

  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google P
  • A synthesis of bis(p-aminophenyl)
  • The X-ray Structures of Sulfones - University of St Andrews Research Portal. (URL: [Link])

  • The X-Ray Structures of Sulfoxides | Request PDF - ResearchGate. (URL: [Link])

  • WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google P
  • US2443255A - Derivatives of 2-aminc-diphenylsulfone - Google P
  • Method for producing amino-phenyl-beta-hydroxyethyl sulfone sulfate - Eureka | Patsnap. (URL: [Link])

  • 4-Aminophenyl sulfone - ChemBK. (URL: [Link])

  • Process for synthesis of 4-4′-diamino-diphenyl-sulfone - Patent US-7531694-B2. (URL: [Link])

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD. (URL: [Link])

  • CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google P
  • Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Molecular-Level Investigation of Hydrate−Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone - CNR-IRIS. (URL: [Link])

  • FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... - ResearchGate. (URL: [Link])

  • 3-Aminophenyl Sulfone | Sample Preparation Laboratories - Stanford Synchrotron Radiation Lightsource. (URL: [Link])

  • Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone | Semantic Scholar. (URL: [Link])

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC. (URL: [Link])

  • Mass Spectra of Some Sulfinate Esters and Sulfones. (URL: Not Available)
  • 4-aminophenyl sulfone, 80-08-0 - The Good Scents Company. (URL: [Link])

  • Synthesis and Biological Activity of Novel Sulfone Derivatives Containing a[7][14][15]Triazolo[4,3-a]pyridine Moiety - ResearchGate. (URL: [Link])

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC. (URL: [Link])

  • Psammaplin Metabolites New and Old: An NMR Study Involving Chiral Sulfur Chemistry. (URL: Not Available)
  • Methodologies for the synthesis of aryl alkyl sulfones. - ResearchGate. (URL: [Link])

  • Selected syntheses and reactions of sulfones. - ResearchGate. (URL: [Link])

  • 4-Aminophenyl sulfone, 97% | A74807-100G | SIGMA-ALDRICH | SLS. (URL: [Link])

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])

  • 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond - PubMed. (URL: [Link])

  • Synthesis of 4-aminophenyl-β-sulfatoethylsulfone - PrepChem.com. (URL: [Link])

  • Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed. (URL: [Link])

  • 33S NMR: Recent Advances and Applications - MDPI. (URL: [Link])

  • US4612394A - Process for producing aminophenyl-β-hydroxyethylsulfone - Google P
  • Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives - ResearchGate. (URL: [Link])

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC. (URL: [Link])

  • Recent advances in the synthesis of vinyl sulfones - RSC Publishing. (URL: [Link])

Sources

Exploratory

The Strategic Role of 2-(Isopropylsulfonyl)aniline in the Synthesis of the IDH2 Inhibitor Enasidenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a critical oncogenic driver in several hematologic malignancies, most...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a critical oncogenic driver in several hematologic malignancies, most notably Acute Myeloid Leukemia (AML). The neomorphic activity of mutant IDH2 leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation[1][2]. Enasidenib (AG-221), a potent and selective allosteric inhibitor of mutant IDH2, has emerged as a targeted therapy for patients with relapsed or refractory AML harboring IDH2 mutations. A key building block in the chemical synthesis of Enasidenib is 2-(isopropylsulfonyl)aniline. This technical guide provides an in-depth analysis of the role and application of this crucial intermediate, detailing the synthetic pathway, the rationale for its use based on structure-activity relationships, and comprehensive experimental protocols.

The Mutant IDH2 Pathway: A Therapeutic Target

The wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the IDH2 gene confer a new, gain-of-function activity to the enzyme, enabling it to reduce α-KG to 2-HG[1][2]. The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, by inhibiting enzymes such as TET methylcytosine dioxygenases and histone demethylases. This leads to a hypermethylation state and a block in the differentiation of hematopoietic progenitor cells, contributing to leukemogenesis[1]. Enasidenib selectively binds to the allosteric site of the mutant IDH2 enzyme, inhibiting its neomorphic activity and thereby reducing 2-HG levels. This restores normal cellular differentiation, offering a targeted therapeutic approach for IDH2-mutated cancers[1][2].

Mutant IDH2 Pathway and Enasidenib Inhibition Figure 1: Mechanism of Mutant IDH2 and Enasidenib Action Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-Type IDH2 Two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->Two_HG Mutant IDH2 (Neomorphic Activity) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases (e.g., TET2) Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block AML Acute Myeloid Leukemia (AML) Differentiation_Block->AML Enasidenib Enasidenib (AG-221) Enasidenib->alpha_KG Inhibits Enasidenib_Synthesis_Workflow Figure 2: Conceptual Synthetic Workflow for Enasidenib A Cyanuric Chloride D Intermediate 1: Disubstituted Triazine A->D Substitution 1 B 6-(trifluoromethyl)pyridin-2-amine B->D C 2-(trifluoromethyl)pyridin-4-amine E Intermediate 2: 4-Chloro-disubstituted Triazine C->E D->E Substitution 2 H Intermediate 3: Tri-substituted Triazine E->H Coupling F 2-(Isopropylsulfonyl)aniline F->H G 1-Amino-2-methylpropan-2-ol I Enasidenib (Final Product) G->I H->I Final Substitution

Caption: Conceptual overview of the key stages in the synthesis of Enasidenib.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of key intermediates and the final coupling step, based on general synthetic methodologies for similar compounds.

Synthesis of 2-(Isopropylsulfonyl)aniline

A plausible and efficient route to 2-(isopropylsulfonyl)aniline starts from the readily available 2-aminothiophenol.

Step 1: S-Alkylation of 2-Aminothiophenol

  • To a stirred solution of 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

  • Cool the mixture to 0-5 °C and add 2-bromopropane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(isopropylthio)aniline.

Step 2: Oxidation to the Sulfone

  • Dissolve the 2-(isopropylthio)aniline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0-5 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide in acetic acid portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-(isopropylsulfonyl)aniline.

Parameter Value
Starting Material 2-Aminothiophenol
Key Reagents 2-Bromopropane, m-CPBA
Overall Yield (Typical) 70-85%
Purity (Typical) >98% (by HPLC)
Characterization 1H NMR, 13C NMR, MS
Synthesis of the Core Triazine Intermediate: 4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine

This intermediate is synthesized through a sequential nucleophilic aromatic substitution on cyanuric chloride.

Step 1: First Substitution

  • Dissolve cyanuric chloride (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetone and cool to 0-5 °C.

  • Add a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

  • Stir the reaction at 0-5 °C for 2-4 hours.

  • Monitor the formation of the monosubstituted product by TLC.

Step 2: Second Substitution

  • To the reaction mixture from Step 1, add 2-(trifluoromethyl)pyridin-4-amine (1.0 eq) and warm the reaction to room temperature or slightly above (e.g., 40-50 °C).

  • Stir for an additional 12-18 hours.

  • Monitor the formation of the disubstituted product by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by precipitation or column chromatography to yield the desired chloro-triazine intermediate.

Parameter Value
Starting Material Cyanuric Chloride
Key Reagents 6-(trifluoromethyl)pyridin-2-amine, 2-(trifluoromethyl)pyridin-4-amine, DIPEA
Yield (Typical) 60-75%
Purity (Typical) >95% (by HPLC)
Characterization 1H NMR, 13C NMR, MS
Final Assembly of Enasidenib

The final step involves the nucleophilic substitution of the remaining chlorine on the triazine core.

  • To a solution of the 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine intermediate (1.0 eq) and 2-(isopropylsulfonyl)aniline (1.1 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate or cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • To a solution of the resulting intermediate in a suitable solvent, add 1-amino-2-methylpropan-2-ol (1.2 eq) and a base.

  • Heat the reaction to complete the final substitution.

  • After cooling, purify the crude product by column chromatography or recrystallization to obtain Enasidenib.

Parameter Value
Key Intermediates Chloro-triazine, 2-(Isopropylsulfonyl)aniline
Final Coupling Partner 1-Amino-2-methylpropan-2-ol
Yield (Typical) 50-70%
Purity (API Grade) >99.5% (by HPLC)
Final Product Characterization 1H NMR, 13C NMR, HRMS, Elemental Analysis

Conclusion

2-(Isopropylsulfonyl)aniline is a strategically important building block in the synthesis of the mutant IDH2 inhibitor, Enasidenib. Its incorporation is key to achieving the desired physicochemical and pharmacokinetic properties of the final drug molecule. The synthetic routes to this intermediate and its subsequent coupling to form the triazine core of Enasidenib are based on well-established chemical transformations. A thorough understanding of the synthesis and the role of each component is crucial for process optimization and the development of next-generation IDH2 inhibitors.

References

  • Yen, K., et al. (2017). Enasidenib (AG-221), a potent and selective inhibitor of mutant IDH2, drives human AML differentiation in vivo. Blood, 130(6), 733-741. [Link]

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent and Selective Inhibitors of Mutant IDH1. ACS Medicinal Chemistry Letters, 3(10), 850-855. [Link]

  • Cianchetta, G., et al. (2013). Therapeutically active compounds and their methods of use.
  • Agios Pharmaceuticals, Inc. (2017). IDHIFA (enasidenib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • DiNardo, C. D., et al. (2018). Durable remissions with ivosidenib in IDH1-mutated relapsed or refractory AML. New England Journal of Medicine, 378(25), 2386-2398. [Link]

  • Stein, E. M., et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. Blood, 130(6), 722-731. [Link]

Sources

Foundational

Safe Handling and Application Guide: 2-(Isopropylsulfonyl)aniline Hydrochloride

This guide provides an in-depth technical analysis of 2-(Isopropylsulfonyl)aniline hydrochloride , a specialized intermediate used in the synthesis of kinase inhibitors (specifically ALK-5). It integrates safety data wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Isopropylsulfonyl)aniline hydrochloride , a specialized intermediate used in the synthesis of kinase inhibitors (specifically ALK-5). It integrates safety data with practical experimental workflows.

Chemical Identity & Physicochemical Profile

This compound combines the reactivity of a primary aniline with the electron-withdrawing and steric properties of an ortho-isopropylsulfonyl group. It is a critical building block in medicinal chemistry, particularly for optimizing solvent-front interactions in ATP-competitive kinase inhibitors.

Property Technical Data
Chemical Name 2-(Isopropylsulfonyl)aniline hydrochloride
Synonyms 2-Amino-1-(isopropylsulfonyl)benzene HCl; 2-(Propane-2-sulfonyl)aniline hydrochloride
CAS Number 1022968-46-2 (HCl Salt) / 76697-50-2 (Free Base)
Molecular Formula C₉H₁₃NO₂S[1][2][3][4][5][6] · HCl
Molecular Weight 235.73 g/mol (Salt) / 199.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Melting Point Free base: 83–87 °C; HCl salt: >200 °C (dec.)
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents
Acidity (pKa) ~2.0–3.0 (Anilinium ion); The sulfone group decreases the basicity of the aniline

Hazard Assessment & Safety Profile (GHS)

Severity: HIGH (Category 3 Acute Toxicity / Category 2 Carcinogen) As an aniline derivative, this compound poses risks of methemoglobinemia and genotoxicity. The hydrochloride salt form adds corrosive potential to mucous membranes.

GHS Classification
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Irritation: Category 1 (Risk of irreversible damage due to acidity)

  • Germ Cell Mutagenicity: Category 2 (Suspected)

  • Carcinogenicity: Category 2 (Suspected)

  • STOT-RE (Repeated Exposure): Category 1 (Blood/Spleen - Methemoglobinemia)

Toxicological Mechanism
  • Metabolic Activation: The aniline moiety can undergo N-hydroxylation by CYP450 enzymes (e.g., CYP2E1), forming N-hydroxyaniline.

  • Redox Cycling: This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), impairing oxygen transport (cyanosis).

  • Genotoxicity: The resulting electrophilic nitrenium ions can form DNA adducts, posing a mutagenic risk.

Safety Decision Matrix (Handling Workflow)

SafetyMatrix Start Handling 2-(Isopropylsulfonyl)aniline HCl Risk Risk Assessment: Dust Inhalation & Skin Absorption Start->Risk Control Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) HEPA Filter for Solids Risk->Control PPE PPE Requirements: Double Nitrile Gloves (0.11mm) N95/P100 Respirator (if outside hood) Tyvek Lab Coat Control->PPE Exposure Exposure Event? PPE->Exposure Skin Skin Contact: Wash w/ soap & water (15 min). Do NOT use ethanol (increases absorption). Exposure->Skin Yes (Dermal) Inhal Inhalation: Move to fresh air. Administer Oxygen if cyanotic. Exposure->Inhal Yes (Airway) Spill Spill Cleanup: Wet wipe (do not sweep dust). Neutralize w/ dilute NaHCO3. Exposure->Spill Spill

Figure 1: Decision matrix for safe handling and emergency response.

Technical Application: Drug Development

Role in Medicinal Chemistry

This compound is a "privileged structure" for designing Type I ATP-competitive kinase inhibitors , specifically for ALK-5 (TGF-β Type I Receptor) .

  • Hinge Binding: The aniline nitrogen acts as a hydrogen bond donor to the kinase hinge region (e.g., His283 in ALK-5).

  • Selectivity Filter: The bulky ortho-isopropylsulfonyl group forces the aniline ring out of coplanarity, inducing a specific conformation that fits into the hydrophobic "gatekeeper" pocket, improving selectivity against other kinases.

Experimental Protocol: Synthesis from 1-Fluoro-2-nitrobenzene

Rationale: Direct sulfonylation of aniline is difficult due to regioselectivity issues. The nucleophilic aromatic substitution (SₙAr) on a nitrobenzene precursor, followed by oxidation and reduction, is the industry-standard robust route.

Reagents:

  • 1-Fluoro-2-nitrobenzene[7]

  • Propane-2-thiol (Isopropyl mercaptan)

  • Potassium Carbonate (K₂CO₃)

  • m-Chloroperbenzoic acid (mCPBA) or H₂O₂/Na₂WO₄

  • Pd/C (10%) and Hydrogen gas (or Fe/NH₄Cl)

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • SₙAr Displacement (Thioether Formation):

    • Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in DMF.

    • Add K₂CO₃ (1.5 eq) and propane-2-thiol (1.1 eq) dropwise at 0°C.

    • Stir at RT for 4 hours. The solution will turn yellow.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of fluoride starting material indicates completion.

    • Workup: Dilute with water, extract with EtOAc. Yields 1-isopropylthio-2-nitrobenzene .

  • Oxidation (Sulfone Formation):

    • Dissolve the thioether in CH₂Cl₂.

    • Add mCPBA (2.5 eq) in portions at 0°C (Exothermic!).

    • Stir overnight at RT.

    • Mechanism:[4][8][9][10][11] The sulfur is oxidized first to sulfoxide, then to sulfone.

    • Workup: Wash with NaHSO₃ (to quench peroxide) and NaHCO₃. Yields 1-(isopropylsulfonyl)-2-nitrobenzene .

  • Reduction (Aniline Formation):

    • Dissolve the nitro sulfone in MeOH.

    • Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 6 hours.

    • Filter: Remove catalyst via Celite.

    • Evaporate: Yields the Free Base (2-(Isopropylsulfonyl)aniline).

  • Salt Formation (Hydrochloric Salt):

    • Dissolve the free base in minimal diethyl ether or dichloromethane.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • A white precipitate forms immediately.

    • Filter and wash with cold ether. Dry under vacuum.[9][12]

Synthesis Workflow Diagram

Synthesis SM 1-Fluoro-2-nitrobenzene Inter1 Intermediate 1: (2-Nitrophenyl)(isopropyl)sulfide SM->Inter1 SnAr @ RT Thiol Isopropyl Thiol / K2CO3 Inter2 Intermediate 2: (2-Nitrophenyl)(isopropyl)sulfone Inter1->Inter2 Oxidation Oxidant mCPBA (Oxidation) Base Free Base: 2-(Isopropylsulfonyl)aniline Inter2->Base Hydrogenation Reductant H2 / Pd/C (Reduction) Final Final Product: HCl Salt Base->Final Salt Formation Acid HCl / Dioxane

Figure 2: Synthetic pathway from commercially available precursors to the hydrochloride salt.

Storage and Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Light Sensitivity: Anilines oxidize (darken) upon light exposure. Store in amber vials.

  • Shelf Life: 24 months at -20°C (optimal) or 4°C (acceptable).

  • Incompatibilities: Strong oxidizing agents (reaction with amine), acid chlorides, anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12646366, 2-(Propane-2-sulfonyl)aniline. Retrieved from [Link]

  • Sawyer, J. S., et al. (2004).Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 47(24), 5962-5980. (Foundational chemistry for sulfonyl aniline ALK-5 inhibitors).

Sources

Exploratory

Technical Guide: Comparative Analysis of 2-(Isopropylsulfonyl)aniline Free Base and Hydrochloride Salt

This comparative technical guide details the critical distinctions between 2-(Isopropylsulfonyl)aniline free base and its hydrochloride salt, focusing on their physicochemical properties, synthetic utility, and handling...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative technical guide details the critical distinctions between 2-(Isopropylsulfonyl)aniline free base and its hydrochloride salt, focusing on their physicochemical properties, synthetic utility, and handling protocols for pharmaceutical research.

Executive Summary

2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2) is a high-value pharmacophore used primarily as a building block in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib/LDK378) and other tyrosine kinase inhibitors.

The choice between the Free Base and the Hydrochloride (HCl) Salt is not merely logistical but determines the success of downstream chemical reactions. The free base acts as the active nucleophile in


 and Buchwald-Hartwig couplings, while the HCl salt serves as a stabilized, oxidation-resistant storage form that must be "broken" (neutralized) prior to use.

Molecular Architecture & Physicochemical Profile

The presence of the isopropylsulfonyl group at the ortho position exerts a profound electronic effect on the aniline nitrogen, significantly reducing its basicity compared to unsubstituted aniline.[1]

Comparative Data Table
FeatureFree BaseHydrochloride Salt
Chemical Formula


Molecular Weight 199.27 g/mol 235.73 g/mol
CAS Number 76697-50-21022968-46-2 (Representative)
Physical State Crystalline Solid (Yellow to Brown)Crystalline Powder (White to Off-White)
Melting Point 83–87 °C>200 °C (Decomposes)
Solubility (Organic) High (DCM, EtOAc, Toluene, MeOH)Low (DCM, Toluene); High (DMSO, MeOH)
Solubility (Aqueous) NegligibleModerate (pH dependent)
pKa (Conjugate Acid) ~0.5 – 1.0 (Estimated)*N/A (Already protonated)

*Note: The sulfonyl group is a strong electron-withdrawing group (EWG), lowering the pKa of the anilinium ion significantly relative to aniline (pKa ~4.6). This implies the free base is a very weak base.[1]

Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the pH-dependent equilibrium and the electronic influence of the sulfonyl group.

G cluster_conditions Stability vs. Reactivity FreeBase Free Base (Active Nucleophile) Neutral Species Salt HCl Salt (Protected/Storage) Cationic Species FreeBase->Salt Acidification (HCl in Dioxane/Ether) Reaction Downstream Synthesis (e.g., SNAr with Pyrimidines) FreeBase->Reaction  Direct Usage Salt->FreeBase Neutralization (NaHCO3 / NaOH)

Figure 1: Equilibrium between the nucleophilic free base and the stable hydrochloride salt.[1]

Synthetic Utility & Reactivity

The Free Base: The Active Nucleophile

In drug development, specifically for ALK inhibitors like Ceritinib, the aniline nitrogen must attack an electrophilic center (often a chloropyrimidine or chlorotriazine).[1]

  • Mechanism: The lone pair on the nitrogen is required for the attack.

  • Constraint: Because the ortho-sulfonyl group withdraws electron density (via induction and resonance), this aniline is less nucleophilic than standard anilines.

  • Implication: Reactions often require forcing conditions (higher heat, stronger bases like

    
     or CsF) or transition metal catalysis (Pd-catalyzed Buchwald-Hartwig).
    
The HCl Salt: The Storage Vehicle[1]
  • Oxidation Prevention: Anilines are prone to oxidation (browning) upon exposure to air. Protonating the amine to form the HCl salt locks the lone pair, rendering it inert to oxidative degradation.[1]

  • Purification: The salt form crystallizes readily, allowing for the rejection of non-basic impurities (e.g., unreacted nitro precursors) that remain in the mother liquor during filtration.[1]

Experimental Protocols

Protocol A: Conversion of Free Base to HCl Salt (Stabilization)

Use this protocol to store the intermediate for long periods.

  • Dissolution: Dissolve 10.0 g of 2-(isopropylsulfonyl)aniline free base in 50 mL of anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure complete dissolution.

  • Acid Addition: Cool the solution to 0–5 °C. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubble dry HCl gas) dropwise.

    • Observation: A thick white to off-white precipitate should form immediately.

  • Equilibration: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold EtOAc (

    
     mL) to remove impurities.
    
  • Drying: Dry in a vacuum oven at 40 °C for 6 hours. Store in a desiccator.

Protocol B: "Breaking" the Salt for Synthesis (Neutralization)

Use this protocol immediately before running a reaction (e.g., SNAr).[1]

  • Suspension: Suspend the HCl salt in Dichloromethane (DCM) or Toluene (approx. 10 mL/g).

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
    • Note: Use

      
       if sensitive functional groups are present; NaOH is faster.
      
  • Extraction: Stir vigorously until the solid dissolves and two clear layers form. Separate the organic layer.[2]

  • Extraction II: Extract the aqueous layer once more with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Usage: Use the resulting oil/solid immediately in the coupling reaction.

Workflow Logic (Graphviz Diagram)

Workflow Start Starting Material: 2-(Isopropylsulfonyl)aniline HCl Step1 Suspend in DCM/EtOAc Start->Step1 Step2 Add Sat. Aq. NaHCO3 Step1->Step2 Step3 Phase Separation Step2->Step3 OrgLayer Organic Layer (Contains Free Base) Step3->OrgLayer Extract AqLayer Aqueous Layer (Contains NaCl + Salts) Step3->AqLayer Discard Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Coupling Proceed to Coupling Reaction (SNAr / Buchwald) Dry->Coupling

Figure 2: Operational workflow for converting the storage salt into the reactive free base.

Handling & Safety

  • Hygroscopicity: The HCl salt of electron-poor anilines can be susceptible to hydrolysis if the acid is weak. However, sulfonyl anilines generally form stable salts.[1] Keep the salt in a tightly sealed container to prevent moisture absorption which can lead to clumping and stoichiometry errors.

  • Acidity: The HCl salt is acidic. When used in reactions without prior neutralization, an excess of base (e.g., 3-4 equivalents of DIPEA or TEA) must be added to the reaction mixture to liberate the free amine in situ.

  • PPE: Standard lab PPE (gloves, goggles, lab coat) is mandatory.[1] Anilines are potential sensitizers and should be handled in a fume hood.

References

  • Santa Cruz Biotechnology. 2-(Isopropylsulphonyl)aniline | CAS 76697-50-2.[3][4] Retrieved from

  • Tokyo Chemical Industry (TCI). 2-(Isopropylsulfonyl)aniline Product Specifications.[5][6] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11701802, 2-(2-Propan-2-ylsulfonylphenyl)aniline. Retrieved from

  • Marsilje, T. H., et al. (2013).[1] Synthesis of ALK Inhibitors (Ceritinib/LDK378).[6] Journal of Medicinal Chemistry. (Contextual citation for application in ALK inhibitors).

Sources

Foundational

A Technical Guide to the Procurement and Application of 2-(propane-2-sulfonyl)aniline hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 2-(propane-2-sulfonyl)aniline hydrochloride (CAS No: 76697-54-6), a key chemical intermediate in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(propane-2-sulfonyl)aniline hydrochloride (CAS No: 76697-54-6), a key chemical intermediate in modern drug discovery. We will explore the supplier landscape, delve into the intricacies of its synthesis and quality control, and discuss its application as a strategic building block in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for scientists navigating the complexities of sourcing and utilizing this versatile compound.

Introduction to 2-(propane-2-sulfonyl)aniline hydrochloride

2-(propane-2-sulfonyl)aniline hydrochloride is an organic compound featuring a core aniline structure substituted with an isopropylsulfonyl group at the ortho position. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and use in various synthetic applications. Its strategic importance lies in the unique combination of the aniline moiety, a common anchor point in medicinal chemistry, and the sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's pharmacokinetic properties.[1] The aniline functional group is a cornerstone in the pharmaceutical industry for building new drug therapies.[2]

The specific arrangement of the isopropylsulfonyl group provides steric and electronic properties that medicinal chemists can leverage to achieve desired biological activity and selectivity in target molecules. As such, this compound is not just a reagent but a carefully selected starting point for constructing complex molecular architectures aimed at treating a range of diseases.

Supplier Landscape and Qualification

The reliable sourcing of high-quality starting materials is a critical, yet often overlooked, aspect of a successful research and development campaign. The availability and purity of 2-(propane-2-sulfonyl)aniline hydrochloride can directly impact experimental timelines, reproducibility, and the integrity of final compounds.

Identifying Potential Suppliers

A number of chemical suppliers list 2-(propane-2-sulfonyl)aniline hydrochloride in their catalogs. These range from large, multinational distributors to smaller, specialized custom synthesis labs. The choice of supplier often depends on the scale of the research (milligram to kilogram), required purity, and the level of documentation needed.

SupplierProduct Number (Example)Purity (Typical)AvailabilityScale
Sigma-Aldrich COM448669445 (Combi-Blocks)≥98%In StockResearch
BenchChem B2436152 (related structures)CustomInquiryResearch/Bulk
Simson Pharma Custom SynthesisCustomInquiryResearch/Bulk
Alfa Chemistry ACM14159489 (related structures)≥96%InquiryResearch
Hyma Synthesis Custom SynthesisCustomInquiryResearch/Bulk

This table is illustrative and researchers should always verify current stock and specifications directly with the supplier.

The Causality Behind Supplier Qualification

Simply finding a supplier is not enough; a thorough qualification is essential. Here’s why certain steps are critical:

  • Requesting a Certificate of Analysis (CoA): A CoA is a non-negotiable document. It provides empirical data on the purity, identity, and level of impurities for a specific batch. Scrutinize the analytical methods used (e.g., HPLC, NMR) and ensure they are appropriate for detecting likely process-related impurities.

  • Understanding the Synthesis Route: While suppliers may consider this proprietary, inquiring about the general synthetic pathway can provide invaluable insights. Knowledge of the synthesis helps predict potential impurities that may not be listed on a standard CoA but could interfere with subsequent reactions. For example, residual starting materials or by-products from a reduction step could be problematic.

  • Evaluating Scalability: For drug development professionals, the ability of a supplier to scale up production from grams to kilograms is a crucial consideration. An initial supplier for discovery-phase research may not be suitable for later-stage development, and planning for a technology transfer may be necessary. Companies like Olon or Suanfarma specialize in scaling up active pharmaceutical ingredients (APIs) and their intermediates.[3][4]

Synthesis and Manufacturing Insights

Understanding the synthetic origin of 2-(propane-2-sulfonyl)aniline hydrochloride is key to appreciating potential quality variations. A plausible and common synthetic strategy involves a multi-step sequence that leverages established organic reactions.

A likely pathway begins with the protection of the highly reactive amino group of aniline, followed by electrophilic aromatic substitution to install the sulfonyl moiety, and finally deprotection. The amino group in aniline is highly reactive and can lead to undesirable side reactions; therefore, it is often "protected" by converting it into a less reactive amide group. This is a common strategy in multi-step synthesis.

Below is a generalized workflow illustrating this synthetic logic.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Reduction & Deprotection cluster_3 Step 4: Salt Formation A 2-Nitroaniline B 2-Nitro-N-acetyl-aniline (Protected Intermediate) A->B Acetic Anhydride D N-acetyl-2-(propane-2-sulfonyl)-6-nitroaniline B->D C Propane-2-sulfonyl chloride C->D E 2-(propane-2-sulfonyl)aniline D->E e.g., SnCl2, HCl or H2/Pd-C F 2-(propane-2-sulfonyl)aniline hydrochloride (Final Product) E->F HCl in Ether

Plausible synthetic workflow for the target compound.

Expert Insight: The choice of reducing agent in Step 3 is critical. While catalytic hydrogenation (H2/Pd-C) is a "cleaner" method, tin(II) chloride (SnCl2) is also effective. However, the use of tin reagents can lead to residual metal impurities in the final product, which can be detrimental to catalytic downstream reactions. A well-prepared CoA should include testing for residual metals.

Quality Control and Analytical Methods

A robust quality control (QC) strategy is a self-validating system that ensures the identity, purity, and consistency of the procured material. Researchers should not solely rely on the supplier's CoA but should have the capability to perform confirmatory analyses, especially for critical experiments.

Key Analytical Tests

The following table summarizes the essential tests for qualifying a batch of 2-(propane-2-sulfonyl)aniline hydrochloride.

Analytical MethodPurposeWhat to Look For
¹H NMR Spectroscopy Identity and Structural ConfirmationCorrect chemical shifts, integration values, and splitting patterns corresponding to the aromatic, isopropyl, and amine protons. Absence of significant unassigned signals.
HPLC-UV/MS Purity Assessment and Impurity ProfilingA major peak corresponding to the product with a purity typically >98%. Identification of any impurities by mass spectrometry.
FTIR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H (amine), S=O (sulfonyl), and aromatic C-H bonds.
Elemental Analysis Confirmation of Empirical FormulaThe percentage of C, H, N, S, and Cl should be within ±0.4% of the theoretical values.
Chloride Titration Assay of Hydrochloride SaltConfirms the correct stoichiometry of the hydrochloride salt. This can be done via methods like titration with silver nitrate.
Detailed Protocol: HPLC-UV Purity Assessment

This protocol provides a standardized method for determining the purity of 2-(propane-2-sulfonyl)aniline hydrochloride.

Objective: To quantify the purity of the target compound and detect non-volatile impurities.

Materials:

  • 2-(propane-2-sulfonyl)aniline hydrochloride sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Phosphoric Acid, HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • From the stock solution, prepare a working solution at approximately 0.1 mg/mL.[5]

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a PDA detector)

    • Column Temperature: 30 °C

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • System Suitability:

    • Before running samples, perform at least five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[5]

  • Data Analysis:

    • Calculate the area percent purity of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Self-Validation: The system suitability test is a critical component. If the RSD is greater than 2%, it indicates a problem with the HPLC system (e.g., pump malfunction, column degradation, or inconsistent sample preparation) that must be resolved before proceeding. This ensures the integrity of the generated data.

Applications in Drug Discovery

The true value of 2-(propane-2-sulfonyl)aniline hydrochloride is realized in its application as a versatile building block for creating novel drug candidates. The aniline group serves as a nucleophile or a precursor to a diazonium salt, enabling a wide array of chemical transformations.

The sulfonamide moiety, or its precursor sulfonyl group, is a privileged structure in medicinal chemistry. It is found in a vast number of approved drugs, including antibacterial agents, diuretics, and protease inhibitors.[6] Its ability to act as a strong hydrogen bond acceptor allows it to form key interactions with biological targets like enzymes and receptors.

For instance, aniline derivatives are foundational to the synthesis of kinase inhibitors, a major class of cancer therapeutics. The 4-anilinoquinazoline scaffold is a well-known pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR).[7] The unique substitution pattern of 2-(propane-2-sulfonyl)aniline hydrochloride could be used to develop next-generation inhibitors with improved selectivity or potency.

The diagram below illustrates the logical flow of how this building block is integrated into a drug discovery program.

G A 2-(propane-2-sulfonyl)aniline HCl (Starting Material) B Chemical Synthesis (e.g., Buchwald-Hartwig, Amide Coupling) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Role of the title compound in a drug discovery workflow.

The conversion of a parent compound into a hydrochloride salt is a common strategy in drug development to improve properties like solubility and stability, which can, in turn, enhance bioavailability and therapeutic efficacy.[8]

Conclusion

2-(propane-2-sulfonyl)aniline hydrochloride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its successful application hinges on a thorough understanding of its supply chain, a rigorous approach to quality control, and an appreciation for its synthetic potential. By implementing the principles outlined in this guide—from diligent supplier qualification to robust in-house analytical validation—researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This foundational work is paramount to the ultimate goal of discovering and developing the next generation of life-saving therapeutics.

References

  • University of Colorado, Boulder. MULTISTEP SYNTHESIS PROTECTING GROUPS. Available from: [Link]

  • PubChem. 2-(2-Propan-2-ylsulfonylphenyl)aniline. Available from: [Link]

  • MySkinRecipes. 4-(propane-2-sulfonyl)aniline. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • National Center for Biotechnology Information. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023-07-25). Available from: [Link]

  • Olon S.p.A. Generic API - Active Pharmaceutical Ingredients. Available from: [Link]

  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available from: [Link]

  • Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020-06-08). Available from: [Link]

  • Suanfarma. Intermediate products. Available from: [Link]

  • National Center for Biotechnology Information. [Analysis of 2-acrylamido-2-methyl propane sulfonic acid by thin layer chromatography]. Available from: [Link]

  • PubMed. Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. (2024-08-26). Available from: [Link]

  • American Fuel & Petrochemical Manufacturers. What are your Best Practices for measuring chlorides in LPG streams?. Available from: [Link]

  • ResearchGate. Pharmaceutical quality control of the investigational polymer-conjugated platinum anticancer agent AP 5280. (2025-08-10). Available from: [Link]

  • ResearchGate. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2024-10-07). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(Isopropylsulfonyl)aniline from 2-aminothiophenol

This Application Note is structured as a high-level technical guide for the synthesis of 2-(Isopropylsulfonyl)aniline (also known as 2-aminophenyl isopropyl sulfone). It prioritizes chemoselectivity, scalability, and saf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 2-(Isopropylsulfonyl)aniline (also known as 2-aminophenyl isopropyl sulfone). It prioritizes chemoselectivity, scalability, and safety, utilizing a tungsten-catalyzed oxidation strategy to avoid N-oxide side products.[1]

Executive Summary

The synthesis of 2-(Isopropylsulfonyl)aniline poses a specific chemoselectivity challenge: oxidizing the sulfide moiety to a sulfone (


) without affecting the oxidation-sensitive primary amine (

). While traditional oxidants like mCPBA often yield N-oxides or nitro species, this protocol utilizes a Tungstate-Catalyzed Hydrogen Peroxide system in acidic media.[1] This method leverages in situ protonation to deactivate the amine towards oxidation, ensuring high fidelity for the sulfone target.
Core Reaction Scheme

The synthesis proceeds in two distinct phases:

  • S-Alkylation: Nucleophilic substitution of 2-aminothiophenol on 2-bromopropane.

  • Chemoselective Oxidation: Tungstate-catalyzed oxidation of the thioether to the sulfone.

ReactionScheme SM 2-Aminothiophenol (Starting Material) Inter 2-(Isopropylthio)aniline (Sulfide Intermediate) SM->Inter Step 1: S-Alkylation 2-Bromopropane, K2CO3 DMF, 60°C Product 2-(Isopropylsulfonyl)aniline (Target Sulfone) Inter->Product Step 2: Oxidation 30% H2O2, Na2WO4 (cat) Acetic Acid, 50°C

Figure 1: Two-step synthetic pathway emphasizing the transition from Thiol to Sulfide to Sulfone.[1][2]

Phase 1: Selective S-Alkylation

Objective: Synthesize 2-(isopropylthio)aniline. Challenge: Prevent N-alkylation (formation of secondary amines). Solution: Exploit the superior nucleophilicity of the thiolate anion (


) compared to the neutral amine (

) under mild basic conditions.
Reagents & Materials
ReagentEquiv.[3][4][5]Role
2-Aminothiophenol 1.0Nucleophile
2-Bromopropane 1.1Electrophile
Potassium Carbonate (

)
1.5Base
DMF (N,N-Dimethylformamide) SolventPolar Aprotic Medium
Experimental Protocol
  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 2-aminothiophenol (10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (15.0 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the thiolate forms.
    
  • Addition: Add 2-bromopropane (11.0 mmol) dropwise via a syringe or addition funnel over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The thiol spot (

    
    ) should disappear, replaced by the sulfide (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[4][5]

    • Pour the reaction mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Appearance: Yellowish oil.[3][6]

Phase 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to sulfone without forming N-oxides or nitro compounds. Mechanistic Insight: In acidic media (Acetic Acid), the aniline nitrogen is protonated (


), forming an ammonium species that is non-nucleophilic and resistant to electrophilic oxidation. Meanwhile, the tungsten catalyst activates hydrogen peroxide to form peroxotungstate species, which efficiently transfer oxygen to the sulfur atom [1, 2].
Reagents & Materials
ReagentEquiv.[3][4][5]Role
2-(Isopropylthio)aniline 1.0Substrate
Sodium Tungstate Dihydrate 0.05 (5 mol%)Catalyst
Hydrogen Peroxide (30%) 3.0Oxidant
Glacial Acetic Acid SolventSolvent & Proton Source
Experimental Protocol
  • Setup: Dissolve the thioether intermediate (from Phase 1, 1.0 equiv) in Glacial Acetic Acid (5 mL per mmol substrate).

  • Catalyst Addition: Add

    
      (5 mol%) directly to the solution.
    
  • Oxidation:

    • Heat the mixture to 45–50°C .

    • Add 30%

      
        (3.0 equiv) dropwise. Caution: Exothermic reaction.
      
    • Note: The first equivalent oxidizes Sulfide

      
       Sulfoxide (fast). The second equivalent oxidizes Sulfoxide 
      
      
      
      Sulfone (slower).
  • Completion: Stir at 50°C for 2–4 hours. Monitor by HPLC or TLC. The intermediate sulfoxide may appear transiently.

  • Workup:

    • Cool the reaction to 0°C (ice bath).

    • Slowly neutralize with saturated aqueous

      
        or NaOH  until pH 
      
      
      
      8. Critical: The product may precipitate as the free base.
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash organic layers with Sodium Bisulfite (10% aq) to quench excess peroxides (check with starch-iodide paper).

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Water if high purity is required.

Quality Control & Characterization

Verify the structure using the following key spectral markers.

TechniqueParameterExpected SignalInterpretation
1H NMR

1.2–1.3 ppm
Doublet (6H)Isopropyl Methyls (

)
1H NMR

3.2–3.5 ppm
Septet (1H)Isopropyl Methine (

) next to

1H NMR

5.0–6.0 ppm
Broad Singlet (2H)Aniline Amine (

)
IR

1150, 1300

Strong BandsSulfone (

) symmetric/asymmetric stretch
MS (ESI)


Molecular ion peak consistent with MW

Process Logic & Troubleshooting

The following decision tree illustrates the critical control points during the synthesis.

Workflow Start Start: Phase 1 Workup Check1 TLC Check: Is Sulfide Pure? Start->Check1 Purify Flash Chromatography Check1->Purify No (impurities present) Phase2 Phase 2: Acidic Oxidation Check1->Phase2 Yes Purify->Phase2 Check2 Color Change: Darkening/Black? Phase2->Check2 TempControl Reduce Temp < 45°C Check Peroxide Rate Check2->TempControl Yes (Oxidation of Amine) Success Isolate Sulfone Check2->Success No (Clear/Yellow) TempControl->Phase2 Restart/Adjust

Figure 2: Operational workflow highlighting critical decision points for purity and temperature control.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) N-Alkylation competitionEnsure Base is not too strong (use

, not

) and keep temp

.
Dark Product (Step 2) Amine OxidationTemperature too high or pH too high. Ensure Acetic Acid is in excess.
Incomplete Oxidation Stalled at SulfoxideAdd more catalyst (

) or increase time. Sulfoxide to Sulfone is the rate-limiting step.

Safety & Handling

  • 2-Aminothiophenol: Stench reagent. Handle strictly in a fume hood. Toxic by inhalation.[7]

  • Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Risk of explosion if concentrated with organics. Quench peroxides before concentration.

  • Reaction Exotherms: Both alkylation and oxidation are exothermic. Use cooling baths and dropwise addition.

References

  • McKillop, A., & Tarbin, J. A. (1996). "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents in organic synthesis." Tetrahedron, 52(45), 13409-13453.[1] Link (Describes general perborate/peroxide oxidation utility).

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998).[1] "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 54(1-2), 269-278.[1] Link (Foundational work on Tungstate/H2O2 green oxidation).

  • Bayer Aktiengesellschaft. (1985). "Method for producing 5-oxethylsulfonyl-2-aminophenol."[1][8] US Patent 4,612,394. Link (Industrial precedent for oxidizing sulfides to sulfones in the presence of anilines using Tungstate/H2O2).

Sources

Application

Application Note: Chemoselective Oxidation of 2-(Isopropylthio)aniline to 2-(Isopropylsulfonyl)aniline

Part 1: Executive Summary & Mechanistic Rationale The Challenge: Chemoselectivity in Bifunctional Substrates The oxidation of 2-(isopropylthio)aniline to its corresponding sulfone, 2-(isopropylsulfonyl)aniline , presents...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Chemoselectivity in Bifunctional Substrates

The oxidation of 2-(isopropylthio)aniline to its corresponding sulfone, 2-(isopropylsulfonyl)aniline , presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two nucleophilic centers:

  • The Sulfur Atom (Thioether): The desired site of oxidation (

    
    ).
    
  • The Nitrogen Atom (Primary Aniline): A competing nucleophile susceptible to oxidation (

    
    , azo coupling, or nitro formation).
    

Standard oxidants like


-CPBA or unbuffered permanganate often lack the requisite discrimination, leading to complex mixtures of N-oxides and over-oxidized byproducts (e.g., nitro compounds).
The Solution: pH-Controlled Nucleophilicity

To achieve high selectivity for the sulfone without protecting the amine, we utilize a pH-controlled catalytic system . By operating under acidic conditions (pH < 3), the aniline nitrogen is protonated to form an anilinium ion (


). This protonation removes the lone pair availability on the nitrogen, effectively "masking" it from electrophilic oxidants. The sulfur atom, however, remains unprotonated and nucleophilic, allowing it to react selectively with the electrophilic peroxo-metal species generated in situ.

Part 2: Reaction Pathway & Logic

Mechanistic Diagram

The following diagram illustrates the kinetic competition between the desired S-oxidation and the undesired N-oxidation, highlighting the role of acid in directing the pathway.

ReactionPathway Substrate 2-(Isopropylthio)aniline (Nucleophilic S & N) Protonated Anilinium Intermediate (N-Protected in Acid) Substrate->Protonated + H+ (Acidic Media) SideProduct Side Products (N-Oxides, Azo dimers) Substrate->SideProduct Neutral pH (Oxidant attack on N) Sulfoxide Sulfoxide Intermediate (Ar-SO-iPr) Protonated->Sulfoxide [O] (Na2WO4/H2O2) Sulfone TARGET: Sulfone (Ar-SO2-iPr) Sulfoxide->Sulfone [O] (Excess H2O2)

Caption: Figure 1. Chemoselective pathway.[1][2][3][4] Acidic conditions protonate the amine (green path), preventing N-oxidation (red path).

Part 3: Experimental Protocols

Method A: Direct Catalytic Oxidation (Green Chemistry Approach)

Recommended for: Process scale-up, cost-efficiency, and atom economy. Mechanism: Sodium tungstate (


) forms a peroxotungstate complex with 

, which acts as a highly active oxygen transfer agent to the sulfur.
Reagents
ReagentEquiv.Role
2-(Isopropylthio)aniline1.0Substrate

0.02 - 0.05Catalyst
Hydrogen Peroxide (30%)2.5 - 3.0Terminal Oxidant
Sulfuric Acid (2M)1.1pH Control / "In-situ Protection"
Methanol / WaterSolventMedia
Protocol Steps
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-(isopropylthio)aniline (10 mmol) in Methanol (20 mL).

  • Acidification: Add 2M

    
     (5.5 mL, 11 mmol) dropwise. Observation: A slight precipitate of the anilinium sulfate salt may form; this will redissolve or react as a suspension.
    
  • Catalyst Addition: Add

    
     (66 mg, 0.2 mmol) to the mixture.
    
  • Oxidant Addition (Exotherm Control): Heat the mixture to 40°C. Add 30%

    
     (2.5 equiv) dropwise via an addition funnel over 30 minutes.
    
    • Critical: Maintain internal temperature between 45-55°C. Do not exceed 60°C to prevent decomposition.

  • Reaction: Stir at 50°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4] The intermediate sulfoxide appears first and converts to the sulfone.

  • Workup:

    • Cool to room temperature.[3]

    • Neutralize carefully with saturated

      
       or NaOH (10%) to pH ~8 (liberating the free aniline).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL).
      
    • Peroxide Test: Check organic layer with peroxide strips. If positive, wash with 10%

      
       (sodium thiosulfate).
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Method B: Protection-Oxidation-Deprotection (Classical Approach)

Recommended for: High-value GMP synthesis requiring 99.9% purity assurance. Rationale: Acetylation physically reduces electron density on the nitrogen, making N-oxidation thermodynamically unfavorable.

Workflow Diagram

Workflow Step1 Step 1: Protection (Ac2O, DCM) Step2 Step 2: Oxidation (H2O2, AcOH, 60°C) Step1->Step2 Intermediate: N-Acetyl-2-(isopropylthio)aniline Step3 Step 3: Deprotection (HCl/EtOH, Reflux) Step2->Step3 Intermediate: N-Acetyl-2-(isopropylsulfonyl)aniline Final Isolated Sulfone Step3->Final Yield: >85%

Caption: Figure 2. Three-step robust synthesis workflow.

Protocol Steps
  • Protection: Treat substrate with Acetic Anhydride (1.1 equiv) in DCM to form the acetanilide.

  • Oxidation: Dissolve the acetanilide in Glacial Acetic Acid. Add 30%

    
     (3.0 equiv). Heat to 60-70°C for 4 hours.
    
    • Note: The acetyl group survives these conditions, while the sulfide is fully oxidized to sulfone.

  • Deprotection: Add 6M HCl to the reaction mixture and reflux for 2 hours to hydrolyze the amide back to the amine.

  • Isolation: Basify to pH 9, extract, and crystallize.

Part 4: Analytical Validation & Data

To confirm the product is the Sulfone and not the Sulfoxide or N-oxide , use the following markers:

Spectroscopic Data Comparison
FeatureSulfide (Start)Sulfoxide (Intermediate)Sulfone (Product)
IR (Stretch) C-S ~700 cm⁻¹S=O ~1030-1070 cm⁻¹ (Strong)O=S=O (Sym) ~1140 cm⁻¹ O=S=O (Asym) ~1300 cm⁻¹
1H NMR (iPr-CH) ~3.0 - 3.3 ppm~2.8 - 3.0 ppm~3.2 - 3.5 ppm (Deshielded)
LC-MS (M+H) MM + 16M + 32
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion (Sulfoxide remains) Insufficient oxidant or temp too low.Add 0.5 equiv more

; increase temp to 55°C.
Dark/Black Reaction Mixture N-oxidation (Aniline degradation).pH was too high (>4). Ensure acid was added before oxidant.
Safety: Bubbling/Foaming Rapid decomposition of

.
Catalyst loading too high or metal contamination. Use ice bath immediately.

Part 5: References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[5] Tetrahedron, 57(12), 2469–2476.

  • Karimi, B., & Ghoreishi-Nezhad, M. (2005).[3] Highly Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628.

  • McKillop, A., & Tarbin, J. A. (1996). Sodium Perborate and Sodium Percarbonate: Cheap, Safe and Versatile Oxidising Agents for Organic Synthesis. Tetrahedron, 52(35), 11385-11404. (General reference for per-salt oxidations).

  • Voutyritsa, E., et al. (2017).[3] Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Synthesis, 49, 917-924.[3]

Sources

Method

The Strategic Application of 2-(Isopropylsulfonyl)aniline Hydrochloride in Modern Coupling Reactions: A Guide for Researchers

Introduction: A Versatile Building Block for Complex Synthesis In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise and efficient methods to const...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise and efficient methods to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. 2-(Isopropylsulfonyl)aniline and its hydrochloride salt have emerged as a pivotal building block, offering unique reactivity and structural features that are highly advantageous in a range of coupling reactions. Its most prominent application to date is as a key intermediate in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 2-(isopropylsulfonyl)aniline hydrochloride in coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for key transformations, and offer insights into troubleshooting and optimization.

The Isopropylsulfonyl Group: More Than Just a Spectator

The strategic placement of the isopropylsulfonyl group at the ortho position to the amine is fundamental to the unique reactivity of this reagent. This group exerts a combination of electronic and steric effects that can be harnessed to control the outcome of coupling reactions.

  • Electronic Influence : The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can influence the nucleophilicity of the aniline nitrogen and the reactivity of the aryl system in transition metal-catalyzed processes.

  • Steric Hindrance : The bulky nature of the isopropylsulfonyl group can provide steric shielding, which can influence regioselectivity in certain reactions and affect the rotational dynamics around the newly formed bonds, a critical consideration in the synthesis of atropisomeric compounds.[2]

  • Directing Group Potential : In C-H activation contexts, sulfonamides are known to act as effective directing groups, facilitating functionalization at specific sites.[1]

Application in C-N Bond Formation: The Synthesis of Ceritinib

A well-documented and industrially significant application of 2-(isopropylsulfonyl)aniline is its use in a nucleophilic aromatic substitution (SNAr) reaction to form a critical C-N bond in the synthesis of Ceritinib.[1] This reaction serves as an excellent case study for the practical application of this reagent.

Reaction Principle

In this key step, the amino group of 2-(isopropylsulfonyl)aniline acts as a nucleophile, displacing a chlorine atom on a pyrimidine ring. The reaction is typically facilitated by a base in a suitable solvent.

Diagram: Ceritinib Synthesis C-N Coupling Step

G cluster_reactants Reactants cluster_conditions Conditions Aniline 2-(Isopropylsulfonyl)aniline Product Coupled Product (Ceritinib Intermediate) Aniline->Product Nucleophilic Attack Pyrimidine 2,5-Dichloropyrimidine Derivative Pyrimidine->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Heat Heat (e.g., 60°C) Heat->Product

Caption: Workflow for the C-N coupling step in Ceritinib synthesis.

Detailed Protocol: C-N Coupling for Ceritinib Intermediate Synthesis

This protocol is based on procedures outlined in the patent literature for the synthesis of Ceritinib.[3]

Materials:

  • 2-(Isopropylsulfonyl)aniline (1.0 eq)

  • 2,5-Dichloro-N-aryl-pyrimidin-4-amine (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(isopropylsulfonyl)aniline (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile to the flask, followed by the 2,5-dichloro-N-aryl-pyrimidin-4-amine (1.05 eq).

  • Reaction: Heat the reaction mixture to 60°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and ethyl acetate for extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

ParameterRecommended ConditionRationale / Pro-Tip from the Field
Base K₂CO₃A moderately strong, inexpensive base sufficient to facilitate the reaction. Stronger bases like NaOtBu are generally not required for this SNAr and may lead to side reactions.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution. Ensure the solvent is anhydrous to prevent side reactions.
Temperature 60°CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation of starting materials or product.
Stoichiometry Slight excess of pyrimidineA slight excess of the electrophile can help drive the reaction to completion.

Application in Palladium-Catalyzed Cross-Coupling: A Generalized Approach

While the use of 2-(isopropylsulfonyl)aniline hydrochloride in SNAr reactions is well-established, its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is an area of growing interest. These reactions offer powerful methods for the construction of complex biaryl and N-aryl structures.

Conceptual Framework: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, couples an organoboron compound with an organohalide.[4] To utilize 2-(isopropylsulfonyl)aniline in this context, it would first need to be converted to an aryl halide (e.g., 2-bromo- or 2-iodo-(isopropylsulfonyl)aniline).

The presence of the ortho-sulfonyl group can influence the reaction in several ways:

  • Oxidative Addition: The electron-withdrawing nature of the sulfonyl group can make the C-X bond more susceptible to oxidative addition to the Pd(0) center, a key step in the catalytic cycle.

  • Steric Effects: The steric bulk at the ortho position can hinder the approach of the catalyst and the coupling partner, potentially requiring more sterically demanding and electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the reaction.[2]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd [Ar-Pd(II)(X)L2] Oxidative Addition Complex Pd(0)L2->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)(Ar')L2] Transmetalation Complex OxAdd->Transmetal Transmetalation Product Ar-Ar' (Biaryl Product) Transmetal->Product Reductive Elimination ReductElim Reductive Elimination Ar-X Ar-X (e.g., 2-Bromo-(isopropylsulfonyl)aniline) Ar-X->OxAdd Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Transmetal Base Base Base->Transmetal Product->Pd(0)L2 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-(Isopropylsulfonyl)aniline Derivative

This is a generalized protocol based on established methods for Suzuki-Miyaura couplings of ortho-substituted aryl halides and may require optimization.[5][6][7]

Materials:

  • Halogenated 2-(isopropylsulfonyl)aniline derivative (e.g., 2-bromo-) (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (for aqueous base systems)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the halogenated 2-(isopropylsulfonyl)aniline derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / Pro-Tip from the Field
Catalyst/Ligand Pd(PPh₃)₄ or PdCl₂(dppf)For sterically hindered substrates, consider using Buchwald ligands (e.g., SPhos, XPhos) which can improve yields by promoting oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often required, especially for less reactive aryl bromides or chlorides.
Solvent Dioxane/Water or TolueneA mixture of an organic solvent and water is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Temperature 80-100°CHigher temperatures are often necessary to overcome the activation energy for the oxidative addition of less reactive aryl halides.

Safety and Handling

2-(Isopropylsulfonyl)aniline hydrochloride and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hazard Profile: Based on available safety data, 2-(isopropylsulfonyl)aniline may cause skin and serious eye irritation.[8] For the parent compound, aniline hydrochloride, hazards are more severe and include toxicity if swallowed, in contact with skin, or if inhaled, and it is suspected of causing genetic defects and cancer.[4][9] It is prudent to handle 2-(isopropylsulfonyl)aniline hydrochloride with similar precautions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is not old or degraded. Consider using a pre-catalyst. Purge the reaction vessel thoroughly with inert gas.
Insufficiently active conditionsIncrease the reaction temperature. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Poor choice of ligandFor sterically hindered substrates, switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).
Side Product Formation Homocoupling of boronic acidEnsure the reaction is strictly anaerobic. Lowering the reaction temperature may help.
Protodeborylation of boronic acidUse a less aqueous solvent system or a non-aqueous base. Ensure the base is added after the inert gas purge.
Hydrolysis of aryl halideEnsure all reagents and solvents are anhydrous.
Difficulty in Purification Residual palladiumTreat the crude product solution with a palladium scavenger.
Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

2-(Isopropylsulfonyl)aniline hydrochloride is a valuable and versatile reagent in modern organic synthesis. Its utility is well-demonstrated in C-N bond-forming reactions for the synthesis of complex pharmaceutical agents like Ceritinib. Furthermore, its potential in palladium-catalyzed cross-coupling reactions opens up a wide array of possibilities for the synthesis of novel biaryl and N-aryl compounds. By understanding the electronic and steric influences of the isopropylsulfonyl group and by carefully selecting and optimizing reaction conditions, researchers can effectively leverage this building block to achieve their synthetic goals.

References

  • Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved February 12, 2026, from [Link]

  • SDS Manager. (2018). 2-(Isopropylsulfonyl)aniline Safety Data Sheet. Retrieved February 12, 2026, from [Link]

  • Nature Communications. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved February 12, 2026, from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved February 12, 2026, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved February 12, 2026, from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing Ceritinib and intermediate compound of Ceritinib.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved February 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved February 12, 2026, from [Link]

  • MDPI. (2019). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from.... Retrieved February 12, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Enasidenib Utilizing a 2-(Isopropylsulfonyl)aniline Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Enasidenib, a potent inhibitor of mutant isocitr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Enasidenib, a potent inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). The methodologies presented herein focus on a synthetic route that utilizes the key intermediate, 2-(isopropylsulfonyl)aniline. This document is intended to serve as a practical resource for researchers and professionals engaged in medicinal chemistry, process development, and drug discovery. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Introduction to Enasidenib and its Mechanism of Action

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation.[1][2][3]

Mutations in the IDH2 gene lead to a neomorphic enzymatic activity that results in the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[2][4] Enasidenib selectively targets and inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and allowing for the differentiation of leukemic cells.[2][4]

The synthesis of Enasidenib involves the coupling of a substituted triazine core with key amine-bearing fragments. A crucial intermediate in several patented synthetic routes is 2-(isopropylsulfonyl)aniline, which forms a significant portion of the final Enasidenib molecule.[5] The purity and efficient preparation of this intermediate are paramount to the overall success of the synthesis.

Synthesis of the Key Intermediate: 2-(Isopropylsulfonyl)aniline

The preparation of 2-(isopropylsulfonyl)aniline is a critical step in the synthesis of Enasidenib. While various methods can be envisioned for its synthesis, a common approach involves the oxidation of the corresponding sulfide, 2-(isopropylsulfanyl)aniline. This sulfide can be prepared through several routes, including the reaction of 2-aminothiophenol with an isopropyl halide or via a Smiles rearrangement. A plausible and efficient laboratory-scale synthesis is outlined below.

Synthesis of 2-(Isopropylsulfanyl)aniline

This step involves the S-alkylation of 2-aminothiophenol with 2-bromopropane. The reaction is typically carried out in the presence of a base to deprotonate the thiol, rendering it a more potent nucleophile.

Protocol 1: Synthesis of 2-(Isopropylsulfanyl)aniline

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Aminothiophenol125.19 g/mol 5.0 g39.9
2-Bromopropane122.99 g/mol 5.88 g (4.3 mL)47.9
Potassium Carbonate138.21 g/mol 8.28 g59.9
Acetonitrile41.05 g/mol 100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (5.0 g, 39.9 mmol) and acetonitrile (100 mL).

  • Add potassium carbonate (8.28 g, 59.9 mmol) to the solution.

  • Slowly add 2-bromopropane (5.88 g, 47.9 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) to yield 2-(isopropylsulfanyl)aniline as a pale yellow oil.

Oxidation to 2-(Isopropylsulfonyl)aniline

The oxidation of the sulfide to the corresponding sulfone is a critical transformation. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction is often catalyzed by a metal salt, such as sodium tungstate.

Protocol 2: Synthesis of 2-(Isopropylsulfonyl)aniline

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-(Isopropylsulfanyl)aniline167.27 g/mol 5.0 g29.9
Hydrogen Peroxide (30% aq.)34.01 g/mol 6.78 g (6.1 mL)59.8
Sodium Tungstate Dihydrate329.86 g/mol 0.49 g1.5
Methanol32.04 g/mol 100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(isopropylsulfanyl)aniline (5.0 g, 29.9 mmol) in methanol (100 mL).

  • Add sodium tungstate dihydrate (0.49 g, 1.5 mmol) to the solution.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add 30% aqueous hydrogen peroxide (6.78 g, 59.8 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 2-(isopropylsulfonyl)aniline as a white to off-white solid.

Characterization of 2-(Isopropylsulfonyl)aniline

The structure and purity of the synthesized 2-(isopropylsulfonyl)aniline should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (dd, J = 8.0, 1.6 Hz, 1H), 7.45 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 6.81 (dd, J = 8.4, 0.8 Hz, 1H), 6.74 (td, J = 7.6, 0.8 Hz, 1H), 4.75 (br s, 2H, NH₂), 3.25 (sept, J = 6.8 Hz, 1H), 1.30 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 147.1, 134.2, 130.5, 119.3, 118.2, 117.9, 53.8, 15.4.

  • MS (ESI): m/z 200.1 [M+H]⁺.

Synthesis of Enasidenib

The final assembly of Enasidenib involves a sequential nucleophilic aromatic substitution on a 2,4,6-trichloro-1,3,5-triazine core. The order of addition of the amine nucleophiles is crucial for achieving the desired product.

Overall Synthetic Strategy

The synthesis of Enasidenib from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) generally proceeds through a three-step sequential substitution of the chlorine atoms with different amines. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis.

Enasidenib_Synthesis Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Intermediate_1 Monosubstituted Triazine Cyanuric_Chloride->Intermediate_1 + Amine_1 (Base, Solvent) Intermediate_2 Disubstituted Triazine Intermediate_1->Intermediate_2 + Amine_2 (Base, Solvent, Heat) Enasidenib Enasidenib Intermediate_2->Enasidenib + Amine_3 (Base, Solvent, Heat) Amine_1 2-(Trifluoromethyl)-4-aminopyridine Amine_2 2-(Isopropylsulfonyl)aniline Amine_3 1-Amino-2-methylpropan-2-ol

Caption: Synthetic pathway for Enasidenib.

Step-by-Step Protocol for Enasidenib Synthesis

This protocol provides a representative procedure for the synthesis of Enasidenib starting from cyanuric chloride and utilizing the previously synthesized 2-(isopropylsulfonyl)aniline.

Protocol 3: Synthesis of Enasidenib

Step 3a: Synthesis of 2-chloro-4-(2-(trifluoromethyl)pyridin-4-ylamino)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Cyanuric Chloride184.41 g/mol 5.0 g27.1
2-(Trifluoromethyl)-4-aminopyridine162.11 g/mol 4.4 g27.1
6-(Trifluoromethyl)picolinonitrile172.11 g/mol 4.67 g27.1
Sodium Bicarbonate84.01 g/mol 4.56 g54.2
Tetrahydrofuran (THF)72.11 g/mol 150 mL-

Procedure:

  • To a stirred solution of cyanuric chloride (5.0 g, 27.1 mmol) in THF (100 mL) at 0-5°C, add a solution of 2-(trifluoromethyl)-4-aminopyridine (4.4 g, 27.1 mmol) and sodium bicarbonate (2.28 g, 27.1 mmol) in water (20 mL) dropwise.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • In a separate flask, prepare a solution of the Grignard reagent from 6-(trifluoromethyl)picolinonitrile.

  • Add the Grignard reagent to the reaction mixture at low temperature.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude monosubstituted intermediate. This is a simplified representation; the actual synthesis might involve different reagents and conditions as detailed in specific patents.

Step 3b: Synthesis of N²-(2-(isopropylsulfonyl)phenyl)-N⁴-(2-(trifluoromethyl)pyridin-4-yl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4-diamine

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Intermediate from Step 3a-(Assumed 27.1 mmol)27.1
2-(Isopropylsulfonyl)aniline199.27 g/mol 5.4 g27.1
Diisopropylethylamine (DIPEA)129.24 g/mol 7.0 g (9.4 mL)54.2
1,4-Dioxane88.11 g/mol 100 mL-

Procedure:

  • Dissolve the crude intermediate from the previous step and 2-(isopropylsulfonyl)aniline (5.4 g, 27.1 mmol) in 1,4-dioxane (100 mL).

  • Add DIPEA (7.0 g, 54.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 101°C) for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the disubstituted intermediate.

Step 3c: Synthesis of Enasidenib

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Intermediate from Step 3b-(Assumed 27.1 mmol)27.1
1-Amino-2-methylpropan-2-ol89.14 g/mol 2.66 g29.8
DIPEA129.24 g/mol 7.0 g (9.4 mL)54.2
N-Methyl-2-pyrrolidone (NMP)99.13 g/mol 50 mL-

Procedure:

  • To a solution of the disubstituted intermediate in NMP (50 mL), add 1-amino-2-methylpropan-2-ol (2.66 g, 29.8 mmol) and DIPEA (7.0 g, 54.2 mmol).

  • Heat the reaction mixture to 120-130°C for 24-48 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography followed by recrystallization to obtain Enasidenib as a solid.

Data Summary and Visualization

Reagent and Yield Summary
StepProductStarting MaterialMolar RatioYield (%)
2.12-(Isopropylsulfanyl)aniline2-Aminothiophenol1.2 (2-Bromopropane)75-85
2.22-(Isopropylsulfonyl)aniline2-(Isopropylsulfanyl)aniline2.0 (H₂O₂)80-90
3EnasidenibCyanuric ChlorideStepwise addition30-40 (Overall)
Experimental Workflow

Caption: Overall experimental workflow.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: Monitor reactions closely by TLC or LC-MS. If a reaction stalls, consider adding more reagent or extending the reaction time. Ensure all reagents are pure and dry.

  • Purification Challenges: The intermediates and final product may require careful purification. Optimize column chromatography conditions (solvent system, silica gel activity) for best results. Recrystallization is often necessary to obtain high-purity material.

  • Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyanuric chloride is corrosive and moisture-sensitive. Hydrogen peroxide is a strong oxidizer. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of Enasidenib via the 2-(isopropylsulfonyl)aniline intermediate is a multi-step process that requires careful control of reaction conditions. The protocols provided in this guide offer a practical framework for the laboratory-scale preparation of this important pharmaceutical agent. By understanding the underlying chemistry and adhering to the detailed procedures, researchers can successfully synthesize Enasidenib for further study and development.

References

  • Celgene Corporation. (2017). IDHIFA® (enasidenib) tablets, for oral use.
  • Nassereddine, S., et al. (2017). Enasidenib: a novel oral inhibitor of mutant IDH2 for the treatment of relapsed or refractory acute myeloid leukemia. Journal of the Advanced Practitioner in Oncology, 8(4), 415–419.
  • Patsnap Synapse. (2024). What is the mechanism of Enasidenib Mesylate? Retrieved from [Link]

  • Cianchetta, G., et al. (2013). Aryltriazinediamine compounds as IDH2 inhibitors and their preparation and use in the treatment of cancer.
  • PubChem. (n.d.). Enasidenib. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Enasidenib. Retrieved from [Link]

Sources

Method

Recrystallization solvent systems for 2-(Isopropylsulfonyl)aniline HCl

Application Note & Protocol Guide Topic: Systematic Development of Recrystallization Solvent Systems for 2-(Isopropylsulfonyl)aniline HCl Audience: Researchers, scientists, and drug development professionals. Abstract Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Systematic Development of Recrystallization Solvent Systems for 2-(Isopropylsulfonyl)aniline HCl

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the systematic development of an effective recrystallization protocol for 2-(Isopropylsulfonyl)aniline hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Recrystallization is a critical purification technique where the selection of an appropriate solvent system is paramount for achieving high purity and yield. This guide moves beyond a simple list of solvents, detailing the fundamental principles of solvent selection, a structured experimental workflow for screening, and detailed protocols for both single-solvent and mixed-solvent systems. By integrating theoretical knowledge with practical, step-by-step instructions, this note serves as a robust resource for scientists seeking to optimize the purification of this and structurally related compounds.

Introduction: The Critical Role of Purification

2-(Isopropylsulfonyl)aniline is a crucial building block in medicinal chemistry, notably in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors like Ceritinib, used in cancer therapy.[1] The purity of such intermediates is non-negotiable, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy. The compound is frequently handled as its hydrochloride (HCl) salt to improve its stability and handling characteristics.

Recrystallization remains a powerful and scalable technique for purifying solid compounds.[2] Its success hinges on the principle that the solubility of a compound in a solvent increases with temperature.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by cooling to allow the desired compound to crystallize, leaving impurities behind in the solution (mother liquor).[3]

This guide provides the scientific rationale and a practical framework for selecting and optimizing a solvent system for 2-(Isopropylsulfonyl)aniline HCl.

Guiding Principles for Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent or solvent system should exhibit the following characteristics[2][3]:

  • Significant Solubility Differential: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Crystal Quality: The chosen solvent should promote the formation of well-defined, non-oily crystals. The phenomenon of "oiling out," where the solute separates as a liquid instead of a solid, is a common issue that must be avoided.[4]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.

For hydrochloride salts like 2-(Isopropylsulfonyl)aniline HCl, the high polarity of the ionic salt form dictates the choice of solvent. The strong hydrogen bonding capability of the chloride ion is a key factor in its crystal structure.[5][6] Generally, polar protic solvents like alcohols are a good starting point. It is often observed that many hydrochloride salts are too soluble in ethanol for effective recrystallization, making isopropanol a preferable choice.[7][8]

Physicochemical Profile: 2-(Isopropylsulfonyl)aniline & its HCl Salt

Understanding the properties of the target compound is the first step in rational solvent selection.

Property2-(Isopropylsulfonyl)aniline (Free Base)2-(Isopropylsulfonyl)aniline HCl (Inferred)
Molecular Formula C₉H₁₃NO₂SC₉H₁₄ClNO₂S
Molecular Weight 199.27 g/mol [1]235.73 g/mol
Physical State White to brown crystalline solidCrystalline Solid
Melting Point 83-87 °CSignificantly higher than the free base
Solubility Soluble in MethanolExpected to be soluble in water and polar protic solvents (alcohols); less soluble in non-polar organic solvents.
Polarity Moderately polarHigh (ionic salt)

The conversion of the aniline to its hydrochloride salt drastically increases its polarity. Aniline itself is sparingly soluble in water, but reacts with HCl to form the highly soluble phenylammonium chloride salt.[9] This suggests that water and lower alcohols will be strong solvents for 2-(Isopropylsulfonyl)aniline HCl.

Systematic Workflow for Solvent System Screening

A trial-and-error approach to solvent selection is inefficient. A systematic screening process, starting with small-scale experiments, is highly recommended to identify promising candidates quickly.

Visualizing the Workflow

The following diagram outlines the logical progression for identifying a suitable recrystallization system.

Recrystallization_Workflow start_node start_node process_node process_node decision_node decision_node protocol_node protocol_node fail_node fail_node start Crude 2-(Isopropylsulfonyl)aniline HCl screen_single Protocol 1: Small-Scale Single Solvent Screening (Polar to Non-Polar) start->screen_single decision_ideal Ideal Solvent Found? (High solubility HOT, Low solubility COLD) screen_single->decision_ideal protocol_single Protocol 2: Single-Solvent Recrystallization decision_ideal->protocol_single  Yes screen_mixed Select 'Good' Solvent (A) & 'Poor' Anti-Solvent (B) decision_ideal->screen_mixed No end_purified Purified Product protocol_single->end_purified protocol_mixed Protocol 3: Mixed-Solvent Recrystallization screen_mixed->protocol_mixed protocol_mixed->end_purified

Caption: Workflow for systematic solvent selection.

Protocol 1: Small-Scale Solubility Screening

This protocol uses a small amount of material to rapidly assess a range of solvents.

Materials:

  • Crude 2-(Isopropylsulfonyl)aniline HCl (~20-30 mg per test)

  • Test tubes or small vials

  • Heat gun or water bath

  • Vortex mixer

  • Ice bath

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the test solvent dropwise at room temperature while agitating (vortex). Add up to 1 mL. Record if the solid dissolves completely ("Soluble Cold").

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point using a water bath or heat gun. Add more solvent in small portions until the solid just dissolves. Record if the solid dissolves ("Soluble Hot"). Note the approximate volume of solvent used.

  • If the solid dissolves in the hot solvent, cool the solution to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod.

  • Place the test tube in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by significant crystal formation upon cooling.

  • Record all observations in a table.

Data Interpretation Table
SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Water
Methanol
Ethanol
Isopropanol (IPA)
Acetone
Ethyl Acetate (EtOAc)
Toluene
Heptane

Interpretation:

  • Good Candidate: Insoluble/Slightly Soluble at Room Temp, Soluble Hot, Abundant Crystals on Cooling.

  • Unsuitable (Too Soluble): Soluble at Room Temp. (Could be used as the "good" solvent in a mixed pair).

  • Unsuitable (Insoluble): Insoluble even when Hot. (Could be used as the "anti-solvent" in a mixed pair).

Detailed Recrystallization Protocols

Based on the screening, a scaled-up protocol can be developed. For aromatic sulfonamides and their salts, alcohol-water or alcohol-ether systems are often effective.[4][10]

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is used when an ideal single solvent, such as Isopropanol (IPA), is identified.

Procedure:

  • Place the crude 2-(Isopropylsulfonyl)aniline HCl into an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the minimum amount of IPA to create a slurry.

  • Heat the mixture to a gentle boil with stirring on a hot plate.

  • Add more hot IPA in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.[4]

  • (Optional Hot Filtration): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold IPA to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization (Example: Isopropanol/Heptane)

This method is ideal when the compound is too soluble in one solvent (e.g., IPA) and insoluble in another (e.g., Heptane).

Procedure:

  • In an Erlenmeyer flask, dissolve the crude 2-(Isopropylsulfonyl)aniline HCl in the minimum required amount of hot IPA (the "good" solvent).

  • While keeping the solution hot, add the "anti-solvent" (Heptane) dropwise with swirling.

  • Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Add a few drops of the hot "good" solvent (IPA) back into the mixture until the cloudiness just disappears.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 2.

  • Collect, wash (with a cold mixture of the two solvents or just the anti-solvent), and dry the crystals as previously described.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the solid is lower than the boiling point of the solvent; solution is cooling too rapidly; high concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[4] Consider a different solvent system with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again.[8] Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Low Recovery/Yield Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Cool the solution for a longer period at a lower temperature. Ensure filtration apparatus is pre-heated for hot filtration.[4]
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.[4][7]

Conclusion

The purification of 2-(Isopropylsulfonyl)aniline HCl via recrystallization is a highly effective method when approached systematically. By understanding the physicochemical properties of the target molecule and applying the fundamental principles of solvent selection, researchers can move efficiently from small-scale screening to a robust, scaled-up protocol. The workflows detailed in this note for both single- and mixed-solvent systems, along with the troubleshooting guide, provide a comprehensive framework for achieving high purity and yield, ensuring the quality of this critical pharmaceutical intermediate.

References

  • Downey, J. D. (2020). The crystal landscape and cocrystallization of primary aromatic sulfonamides. MRes Thesis, University College Cork. [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2022). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 68(10), e17789. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sciencemadness.org Discussion Forum. (2009). Forming oxalate salts of amines. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • ResearchGate Discussion. (2017). Purification of organic hydrochloride salt?. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • Reddit r/Chempros Discussion. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. [Link]

  • Bosshard, H. H., & Zollinger, H. (1959). U.S. Patent No. 2,888,486. U.S.
  • Seneca, M. L. (1957). U.S. Patent No. 2,777,844. U.S.
  • Quora Discussion. (2018). Why is aniline soluble in HCl?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13032, N-Isopropylaniline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12561, 2-Isopropylaniline. [Link]

  • JP2000103766A. Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • Baskin, J. M., & Wang, Z. (2002). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 4(24), 4423–4425. [Link]

  • ResearchGate Discussion. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. [Link]

  • Scholes, G., & Van Helden, R. (1982). EP 0066325 B1: Process for the preparation of aniline derivatives.
  • PrepChem.com. Synthesis of aniline hydrochloride. [Link]

  • Apoptosis. (2023, November 17). Making Aniline HCl [Video]. YouTube. [Link]

Sources

Application

Application Note: Protocols for Handling Hygroscopic Aniline Hydrochloride in Synthesis

Abstract & Scope Aniline hydrochloride (AHC) is a versatile and widely used reagent in organic synthesis, serving as a key precursor in the production of dyes, pharmaceuticals, and polymers.[1][2] However, its pronounced...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Aniline hydrochloride (AHC) is a versatile and widely used reagent in organic synthesis, serving as a key precursor in the production of dyes, pharmaceuticals, and polymers.[1][2] However, its pronounced hygroscopic and light-sensitive nature presents significant challenges in the laboratory.[1][3][4] Improper handling can lead to moisture absorption, resulting in clumping, inaccurate measurements, and detrimental effects on reaction outcomes, including reduced yields and the formation of unwanted byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for drying, storing, and handling aniline hydrochloride to ensure its integrity and achieve reproducible results in moisture-sensitive synthetic applications.

The Challenge: Understanding the Hygroscopicity of Aniline Hydrochloride

Aniline hydrochloride's tendency to absorb atmospheric moisture stems from the strong ionic interaction between the anilinium cation (C₆H₅NH₃⁺) and the chloride anion (Cl⁻), which readily form hydrates. The compound is highly soluble in water, approximately 1070 g/L at 25°C, which further exacerbates its hygroscopic behavior.[1][2] Upon exposure to ambient air, the off-white to gray crystalline powder can quickly become tacky or even deliquesce, leading to several critical issues in synthesis:

  • Inaccurate Stoichiometry: Weighing a hydrated sample leads to an overestimation of the actual amount of AHC, disrupting the molar ratios of reactants and potentially stalling the reaction or favoring side-product formation.

  • Reaction Inhibition: In many reactions, such as Friedel-Crafts type condensations or preparations of anhydrous intermediates, water can act as a competing nucleophile or poison catalysts, leading to significantly lower yields.[5]

  • Side Product Formation: The presence of water can facilitate hydrolysis or other unwanted side reactions. For instance, in the formation of diazonium salts, excess water at elevated temperatures can lead to the decomposition of the desired product into phenol.[6]

  • Physical Handling Difficulties: Clumped or partially dissolved AHC is difficult to weigh accurately and transfer quantitatively, introducing significant experimental error.

Protocols for Drying Aniline Hydrochloride

Ensuring that AHC is rigorously dry is the most critical step before its use in any moisture-sensitive reaction.[5] The choice of drying method depends on the required level of dryness, available equipment, and the thermal stability of other functional groups on the aniline ring, if applicable.

Comparison of Drying Methodologies

The following table summarizes the most common methods for drying AHC, outlining their advantages and potential risks.

Drying MethodTypical TemperaturePressureAdvantagesDisadvantages & Risks
Standard Oven 110–120 °C[5][7]AtmosphericFast, utilizes common laboratory equipment.High risk of oxidation and discoloration (darkening) due to air exposure at elevated temperatures.[8] Potential for thermal decomposition if temperature control is poor.
Vacuum Oven 60–80 °C[8]VacuumReduces risk of oxidation and decomposition. Faster than desiccator methods.Requires specialized equipment (vacuum oven and pump).[8]
Vacuum Desiccator Room TemperatureVacuumVery gentle, minimizes thermal degradation and oxidation. Ideal for heat-sensitive materials.Significantly slower than oven methods, potentially taking days for thorough drying.[8]
Azeotropic Drying Varies (e.g., ~84°C for Toluene/Water)[9]AtmosphericEffective for removing tightly bound water. Can be done in situ before a reaction.Requires a solvent that forms an azeotrope with water and is compatible with the subsequent reaction.[10][11] May not be suitable for all applications.
Detailed Experimental Protocols

Protocol 3.2.1: Vacuum Oven Drying (Recommended Method)

This method is preferred as it balances efficiency with a reduced risk of thermal degradation and oxidation.[8]

  • Preparation: Spread the aniline hydrochloride salt in a thin, even layer on a clean, dry borosilicate glass dish or watch glass to maximize surface area.

  • Loading: Place the dish inside the vacuum oven.

  • Drying Cycle:

    • Seal the oven door securely.

    • Engage the vacuum pump to reduce the pressure to the desired level (typically <10 mmHg).

    • Once under vacuum, set the oven temperature to 60-80°C.[8]

    • Dry for 4-8 hours. The precise duration depends on the initial water content and the quantity of the salt.

  • Cooling & Storage:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Once cool, slowly backfill the oven with an inert gas (e.g., Nitrogen or Argon).

    • Immediately transfer the dried salt to a sealed container inside a desiccator or a glovebox for storage.

Protocol 3.2.2: Azeotropic Drying with Toluene

This technique is particularly useful for drying substrates just before a reaction in the same flask.[10]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline hydrochloride salt and a suitable volume of toluene (e.g., 10-20 mL per gram of salt).

  • Distillation: Attach the flask to a rotary evaporator (roto-vap).

  • Evaporation: Rotate the flask in a water bath heated to 50-60°C and gradually reduce the pressure. The toluene-water azeotrope will co-distill, effectively removing water from the salt.[9]

  • Repeat: Once the toluene is removed, backfill the system with an inert gas. Add fresh, anhydrous toluene and repeat the evaporation process two more times to ensure all residual water is removed.[10]

  • Final Step: After the final evaporation, the dry aniline hydrochloride is ready for the subsequent reaction steps in the same flask under an inert atmosphere.

Storage and Handling of Dried Aniline Hydrochloride

Proper storage and handling techniques are essential to prevent the reabsorption of moisture. The choice between using a glovebox or Schlenk line techniques depends on the scale of the reaction and the stringency of the anhydrous requirements.[12][13]

Decision Workflow for Handling

The following diagram illustrates a decision-making process for selecting the appropriate handling environment.

G start Start: Need to handle dry Aniline HCl q1 Is the subsequent reaction extremely moisture-sensitive? start->q1 glovebox Use Glovebox (Weighing & transfer) q1->glovebox Yes schlenk Use Schlenk Line (Transfer under inert gas flow) q1->schlenk Moderately desiccator Standard Benchtop Use (Transfer from desiccator) q1->desiccator No end_gb Proceed with reaction in glovebox or via Schlenk glovebox->end_gb end_schlenk Proceed with reaction on Schlenk line schlenk->end_schlenk end_bench Proceed with reaction (less stringent conditions) desiccator->end_bench

Caption: Decision workflow for handling dried aniline hydrochloride.

Protocol: Handling in a Glovebox (Highest Protection)

A glovebox provides the most secure environment for handling highly hygroscopic materials by maintaining a continuously purified inert atmosphere (N₂ or Ar).[14][15]

  • Preparation: Ensure all necessary items (dried AHC in a sealed container, spatulas, weigh boats, tared reaction vessels) are placed inside the glovebox antechamber.[14] All glassware should be oven-dried beforehand.

  • Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric air and moisture before opening the inner door.[12][14]

  • Operation:

    • Inside the glovebox, open the container of dried AHC.

    • Accurately weigh the required amount of the salt into the tared reaction vessel.

    • Seal the reaction vessel before removing it from the glovebox via the antechamber.

    • Tightly reseal the main container of aniline hydrochloride.

Protocol: Handling via Schlenk Line (Inert Gas Counterflow)

For labs without a glovebox, a Schlenk line provides excellent protection against atmospheric exposure during reagent transfer.[13][16]

  • Setup: Flame-dry the reaction flask under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Preparation: Place the sealed container of dried AHC and a clean, dry spatula in a position where they can be accessed while maintaining an inert atmosphere over the reaction flask.

  • Transfer:

    • Briefly remove the stopper from the reaction flask while maintaining a strong outflow of inert gas to prevent air ingress.

    • Quickly add the aniline hydrochloride to the flask. This is often done via a powder funnel that is being purged with inert gas.

    • Immediately reseal the flask.

  • Purge: Once the solid is added, evacuate the flask headspace (carefully, to avoid pulling the fine powder into the line) and backfill with inert gas. Repeat this cycle three times to remove any air that may have entered during the transfer.[12]

Troubleshooting and Safety Considerations

  • Discoloration: Aniline hydrochloride darkens on exposure to air and light.[3][4] If the material darkens significantly during drying, the temperature may be too high, causing oxidation.[8] Use a lower temperature or a vacuum method. Store the dried product in a light-resistant container.

  • Safety: Aniline hydrochloride is toxic if swallowed, inhaled, or absorbed through the skin and can cause serious eye damage.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The ideal storage condition is in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., Drierite, silica gel).[17][18] For long-term storage, sealing the container with paraffin film provides an extra barrier against moisture.

References

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Air-free technique. Retrieved from [Link]

  • Scribd. (n.d.). Glove Box and Schlenk Line Techniques. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]

  • ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Tradeindia. (n.d.). Aniline Hydrochloride - Off-White to Gray Hygroscopic Powder, Highly Soluble in Water, 99.0% Assay Min. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, October 14). Methylamine Purification. Retrieved from [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]

  • Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved from [Link]

  • PubMed. (2016, April 15). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3298109A - Azeotropic drying process.
  • Reddit. (2025, December 6). Azeotropic drying. Retrieved from [Link]

  • Oxford Academic. (n.d.). Salt Effect in the Aniline-Formaldehyde Condensation. Retrieved from [Link]

  • MDPI. (2023, May 10). Quantification of Humidity and Salt Detection in Historical Building Materials via Broadband Radar Measurement. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]

  • ACS Publications. (n.d.). Desiccant efficiency in solvent and reagent drying. 5. Amines. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Isopropylsulfonyl)aniline Synthesis

Topic: Optimization of 2-(Isopropylthio)aniline Oxidation to 2-(Isopropylsulfonyl)aniline Ticket ID: OX-SULF-2024-ISO Status: Open Executive Summary This guide addresses the chemoselective oxidation of 2-(isopropylthio)a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-(Isopropylthio)aniline Oxidation to 2-(Isopropylsulfonyl)aniline Ticket ID: OX-SULF-2024-ISO Status: Open

Executive Summary

This guide addresses the chemoselective oxidation of 2-(isopropylthio)aniline to 2-(isopropylsulfonyl)aniline . The primary challenge in this transformation is the competing oxidation of the electron-rich amino group (–NH₂), which leads to dark-colored impurities (N-oxides, nitroso/nitro species, or azo polymers) and reduced yield.

Our recommended "Gold Standard" protocol utilizes Sodium Tungstate (


) catalyzed Hydrogen Peroxide (

)
under acidic conditions. This method protonates the aniline in situ, protecting it from oxidation while activating the peroxide for electrophilic attack on the sulfur.

Standard Operating Protocols (SOPs)

Method A: The "Gold Standard" (Tungstate/H₂O₂)

Recommended for: High yield (>90%), scalability, and high purity.

Reagents:

  • Substrate: 2-(Isopropylthio)aniline (1.0 eq)

  • Oxidant: 30%

    
     (2.5 – 3.0 eq)
    
  • Catalyst:

    
     (1–2 mol%)
    
  • Acid: Sulfuric acid (

    
    ) or Methanesulfonic acid (MsOH) (1.1 eq)
    
  • Solvent: Methanol or Acetonitrile (optional, water-miscible)

Protocol:

  • Salt Formation: Dissolve the thioaniline in the solvent. Slowly add the acid (1.1 eq) to protonate the amine. Note: The solution may warm up; cool to 20°C.

  • Catalyst Addition: Add the sodium tungstate dihydrate (dissolved in a minimum amount of water).

  • Controlled Oxidation: Heat the mixture to 40–50°C. Add 30%

    
     dropwise via an addition funnel.
    
    • Critical: Monitor internal temperature. Sulfide oxidation is highly exothermic . Do not allow temperature to exceed 60°C to prevent N-oxide formation.

  • Digestion: After addition, stir at 50°C for 2–4 hours.

  • Monitoring: Check HPLC/TLC. The intermediate sulfoxide appears quickly; the conversion to sulfone is the rate-limiting step.

  • Workup: Neutralize with dilute NaOH or

    
     to pH 8 (precipitating the free amine product). Filter the solid or extract with Ethyl Acetate.
    
Method B: The "Lab Scale" (m-CPBA)

Recommended for: Small scale (<100mg) or when aqueous conditions are impossible.

Protocol:

  • Dissolve substrate in DCM (Dichloromethane).

  • Cool to 0°C.

  • Add m-CPBA (2.2 eq) portion-wise.

  • Warning: This method often produces N-oxide byproducts. If the solution turns dark brown/black, chemoselectivity has been lost.

Mechanism & Selectivity Logic

The following diagram illustrates the reaction pathway and the critical role of pH in preventing side reactions.

ReactionPathway Start 2-(Isopropylthio)aniline (Sulfide) Protonation Acidic Media (H+) Start->Protonation Add H2SO4 SideRxn N-Oxidation / Polymerization (Dark Impurities) Start->SideRxn Neutral pH (Unprotected NH2) Salt Ammonium Salt (Protected -NH3+) Protonation->Salt Forms Salt Ox1 Oxidation Step 1 (Fast) Salt->Ox1 + H2O2 / Na2WO4 Sulfoxide Sulfoxide Intermediate Ox1->Sulfoxide Ox2 Oxidation Step 2 (Slow) Sulfoxide->Ox2 + H2O2 / Heat Product 2-(Isopropylsulfonyl)aniline (Sulfone) Ox2->Product

Caption: Figure 1. Chemoselective pathway.[1][2] Protonation (top path) deactivates the amine, forcing oxidation solely on the sulfur atom.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black. What happened?

Diagnosis: You have oxidized the nitrogen. Root Cause: The amine group was not sufficiently protonated, or the temperature spiked. Solution:

  • Ensure you are using at least 1.1 equivalents of acid relative to the aniline.

  • Control the exotherm. Keep T < 60°C.

  • If using m-CPBA, switch to the Tungstate/Acid method.

Q2: The reaction stalls at the Sulfoxide intermediate.

Diagnosis: Incomplete oxidation. Root Cause: The steric bulk of the isopropyl group hinders the second oxidation step (Sulfoxide


 Sulfone).
Solution: 
  • Increase Temperature: Bump the digestion temperature to 55–60°C (carefully).

  • Catalyst Load: Increase

    
     to 2–3 mol%.
    
  • Time: The second oxidation is significantly slower than the first. Overnight stirring may be required.

Q3: I have low yield after workup.

Diagnosis: Product loss during extraction or salt formation. Root Cause: 2-(Isopropylsulfonyl)aniline is moderately polar. Solution:

  • pH Adjustment: Ensure you neutralize the acid fully (pH ~8-9) to liberate the free aniline before extraction. If the pH is <7, the product remains in the water layer as the ammonium salt.

  • Salting Out: Saturate the aqueous layer with NaCl before extracting with Ethyl Acetate.

Oxidant Comparison Data

FeatureNa₂WO₄ / H₂O₂ (Acidic) m-CPBA KMnO₄
Yield High (85–95%)Moderate (60–75%)Low-Moderate
Selectivity Excellent (Protects NH₂)Poor (Requires N-protection)Poor (Over-oxidizes)
Safety Good (Water-based)Moderate (Peroxide hazard)Moderate (Heavy metal waste)
Scalability High (Kg scale)Low (Expensive, waste)Low
Cost LowHighLow

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose your current experiment status.

TroubleshootingTree Start Check TLC/HPLC Status? Sulfoxide Stalled at Sulfoxide Start->Sulfoxide Intermediate Persists Impurity Dark Color / Many Spots Start->Impurity Dirty Profile NoRxn No Reaction Start->NoRxn Starting Material Only Sol_Heat Action: Increase Temp to 55°C Add 0.5 eq H2O2 Sulfoxide->Sol_Heat Sol_pH Action: Check pH < 3 Restart with Acid Impurity->Sol_pH Sol_Cat Action: Check Catalyst Solubility NoRxn->Sol_Cat

Caption: Figure 2. Quick-response decision tree for reaction monitoring.

References

  • Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986.

    • Core Reference: Establishes the Tungstate/H2O2 system as a premier method for sulfide oxid
  • Karimi, B., et al. (2005).[1] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625–628.

    • Validation: Demonstrates the selectivity of tungstate catalysts in the presence of sensitive functional groups.
  • McKillop, A., & Tarbin, J. A. (1996). "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis." Tetrahedron, 52(45), 14091-14123. Alternative: Discusses perborate as a solid alternative to liquid H2O2 for better handling.
  • Bahrami, K., et al. (2010). "H2O2/TAPC System: A Reagent for the Oxidation of Sulfides to Sulfoxides and Sulfones." Journal of Sulfur Chemistry, 31(4). Context: Provides comparative data on oxidation rates of sterically hindered sulfides (like the isopropyl variant).

Sources

Optimization

Technical Support Center: Purification of 2-(Isopropylsulfonyl)aniline

The following technical support guide is designed for researchers and process chemists working with 2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2).[1][2] It prioritizes chemical logic (specifically pKa exploitation) and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2).[1][2] It prioritizes chemical logic (specifically pKa exploitation) and scalability over generic purification advice.

[1][2]

Product: 2-(Isopropylsulfonyl)aniline (Intermediate for ALK Inhibitors) Common Impurity: 2-(Isopropylthio)aniline (Starting Material/Sulfide) CAS: 76697-50-2 (Product) vs. 2987-53-3 (Impurity analogue)[1][2]

Executive Summary: The "Sulfide" Problem

In the synthesis of 2-(Isopropylsulfonyl)aniline, the most persistent impurity is the unreacted starting material, 2-(isopropylthio)aniline . This sulfide impurity is problematic because:

  • Catalyst Poisoning: The thioether sulfur is a potent nucleophile that binds irreversibly to Palladium (Pd) or Platinum (Pt) catalysts used in downstream coupling reactions (e.g., Suzuki-Miyaura).[1][2]

  • Similar Solubility: Both the product and impurity are lipophilic anilines, making standard silica chromatography inefficient (poor separation factors,

    
    ).[2]
    

The Solution: This guide utilizes the drastic difference in basicity (pKa) between the sulfone product and the sulfide impurity to achieve separation without column chromatography.

Diagnostic Module: Is Your Batch Contaminated?

Before attempting purification, confirm the nature of the impurity.

Diagnostic MethodObservation (Product: Sulfone)Observation (Impurity: Sulfide)Technical Note
TLC (Silica) Lower ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(More Polar)
Higher

(Less Polar)
Sulfones interact strongly with silica silanols.[2]
TLC Stain UV ActiveUV Active + KMnO₄ Positive Critical: The sulfide will turn bright yellow/brown in KMnO₄; the sulfone is chemically inert to oxidation.
HPLC (Reverse Phase) Elutes Earlier (Lower logP)Elutes Later (Higher logP)Sulfone is more water-soluble than the oily sulfide.[1][2]
Physical State White/Off-white Crystalline SolidYellowish Oil / Low-melting solidOily texture in your solid indicates sulfide contamination.[1][2]

Purification Protocols

Method A: The "pKa Swing" Extraction (Recommended)

Principle: The sulfone group is strongly electron-withdrawing (


 effects), which drastically lowers the basicity of the aniline nitrogen.[2]
  • Sulfide Impurity pKa: ~3.5–4.0 (Behaves like a standard aniline; protonates in dilute acid).[1][2]

  • Sulfone Product pKa: < 1.0 (Extremely weak base; remains neutral in dilute acid).[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.[1][2]

  • The Acid Wash: Wash the organic layer with 1M Hydrochloric Acid (HCl) (3 x volumes).[1]

    • Mechanism:[1][2][3][4] The 1M HCl (pH ~0) is strong enough to protonate the sulfide impurity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ), forcing it into the aqueous layer.[2]
      
    • Selectivity: The sulfone product (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) remains neutral due to the electron-withdrawing sulfone group and stays in the organic layer.[2]
      
  • Verification: Check the aqueous washings by TLC.[1] They should contain the high-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     sulfide spot.[2]
    
  • Recovery: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    
  • Result: High-purity sulfone solid.

Method B: Oxidative Scavenging (For Trace Impurities < 2%)

If Method A is insufficient or if you have a "stuck" reaction, use oxidative scavenging to convert the remaining sulfide to the product.

Protocol:

  • Resuspend the crude material in Acetic Acid (AcOH) .

  • Add 1.5 equivalents of 30% Hydrogen Peroxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )  relative to the estimated impurity amount (not the total mass).[2]
    
  • Heat to 50°C for 1 hour.

  • Workup: Pour into ice water. The sulfone product should precipitate.[5] Filter and wash with water.[1][2][5]

    • Warning: Do not use strong oxidants like

      
       or Chromic acid, as they will attack the aniline nitrogen (forming nitro/azo species).[2]
      

Visualizing the Logic

Diagram 1: Purification Decision Tree

This flowchart guides you through the selection of the correct purification method based on impurity levels.

PurificationLogic Start Crude Reaction Mixture Check Diagnostic: TLC/HPLC (% Sulfide Impurity) Start->Check HighImp High Impurity (>5%) Reaction Incomplete Check->HighImp > 5% MedImp Moderate Impurity (1-5%) Separation Needed Check->MedImp 1-5% LowImp Trace Impurity (<1%) Polishing Check->LowImp < 1% Action_Oxidize Method B: Oxidative Scavenging (H2O2 / AcOH) HighImp->Action_Oxidize Action_Extract Method A: pKa Swing Extraction (Wash Org. layer with 1M HCl) MedImp->Action_Extract Action_Cryst Method C: Recrystallization (EtOH / H2O) LowImp->Action_Cryst Action_Oxidize->Check Re-evaluate Final Pure 2-(Isopropylsulfonyl)aniline Action_Extract->Final Action_Cryst->Final

Caption: Decision matrix for selecting purification strategy based on residual sulfide levels.

Diagram 2: The "pKa Swing" Mechanism

Understanding why the acid wash works is critical for troubleshooting.

PkaMechanism cluster_organic Organic Layer (EtOAc) cluster_aqueous Aqueous Layer (1M HCl) Sulfone PRODUCT (Sulfone) Low Basicity (pKa < 1) Remains Neutral: R-NH2 Sulfone->Sulfone No Reaction (Too weakly basic) Sulfide_Neutral IMPURITY (Sulfide) Moderate Basicity (pKa ~4) Initially Neutral Acid Add 1M HCl Sulfide_Neutral->Acid Sulfide_Salt IMPURITY SALT Protonated: R-NH3+ Migrates to Water Acid->Sulfide_Salt Protonation

Caption: Mechanistic view of the selective protonation that drives the separation of sulfide from sulfone.

Troubleshooting & FAQs

Q1: I tried the acid wash, but my product precipitated out. What happened? A: You likely used an acid that was too concentrated (e.g., 6M or 12M HCl) or the solvent volume was too low.

  • Fix: Add more ethyl acetate to redissolve the solids. If the product formed a hydrochloride salt (rare, but possible with very strong acid), wash the organic layer with saturated Sodium Bicarbonate (

    
    ) to revert it to the free base. Stick to 0.5M - 1M HCl .
    

Q2: The oxidation reaction (Sulfide ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 Sulfone) stalled at the Sulfoxide intermediate. 
A:  This is a common kinetic trap. Sulfoxides are less nucleophilic than sulfides.[2]
  • Fix: Add a catalyst.[1][2][3][6][7] Sodium Tungstate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )  (2 mol%) is highly effective at catalyzing the 
    
    
    
    oxidation of sulfoxides to sulfones.[2]

Q3: Can I use recrystallization instead of extraction? A: Yes, but only if the impurity level is low (<5%).

  • Solvent System:Ethanol/Water (9:1) or Methanol .[1][2]

  • Behavior: The sulfone is a crystalline solid with a high melting point (~100°C+ depending on exact polymorph).[1] The sulfide and sulfoxide impurities are often oils or low-melting solids that will remain in the mother liquor.

Q4: Is the amine group stable to the oxidation conditions? A: Generally, yes. Under acidic conditions (Acetic acid/ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


), the aniline nitrogen is protonated or hydrogen-bonded, which protects it from oxidation to nitro (

) groups.[2] Avoid alkaline oxidation conditions (e.g.,

/

), which will destroy the amine.[2]

References

  • Chemical Properties & Safety

    • 2-(Isopropylsulfonyl)aniline Safety Data Sheet.[1][2] TCI Chemicals.[1][2] Retrieved from [1][2]

  • Oxidation Methodology

    • Karimi, B., et al. (2005).[2][7] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625-628.[1][2][7] (Demonstrates the Tungstate/H2O2 protocol).

  • pKa & Electronic Effects

    • pKa Data for Aniline Derivatives.[1][2] (The electron-withdrawing effect of ortho-sulfonyl groups reduces aniline pKa by ~3-4 log units compared to unsubstituted aniline).[1][2] See: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press.[1][2]

  • Synthesis Context

    • Synthesis of ALK Inhibitors (Ceritinib Intermediates). The target molecule is a key fragment in the synthesis of Ceritinib. Refer to: Journal of Medicinal Chemistry, 2013, 56(14), 5675-5690.[2] (Describes the use of this specific aniline).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 2-(Isopropylsulfonyl)aniline HCl Synthesis

Welcome to the technical support center for the synthesis of 2-(Isopropylsulfonyl)aniline HCl. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Isopropylsulfonyl)aniline HCl. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common purity issues encountered during the synthesis and purification of this important pharmaceutical intermediate. Ensuring high purity is critical for downstream applications, regulatory compliance, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the chemical principles behind the problems and offering validated, step-by-step solutions.

Section 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses high-level issues for rapid assessment.

Q1: My final 2-(Isopropylsulfonyl)aniline HCl product is off-white, yellow, or grey. What is the likely cause and is it a concern? A1: Discoloration is a common issue with aniline salts and is typically caused by the oxidation of the aniline moiety.[4] While slight discoloration may not affect the outcome of subsequent reactions, it indicates the presence of oxidized impurities. For high-purity applications, this is a critical parameter. The root cause is often exposure to air and light, especially during drying at elevated temperatures.[4]

Q2: The overall yield of my synthesis is low. Where should I start investigating? A2: Low yield can stem from multiple stages. Begin by systematically evaluating each step:

  • Starting Material Purity: Ensure the initial aniline precursor is pure. Old or improperly stored aniline can be dark reddish-brown due to oxidation, which can carry impurities through the synthesis.[5]

  • Incomplete Reaction: Check for the presence of unreacted starting materials in your crude product using techniques like TLC or HPLC.

  • Side Reactions: The sulfonation of anilines can produce isomeric byproducts (ortho-, meta-, para-).[6][7][8] The reaction conditions, particularly temperature and acid concentration, heavily influence the product distribution.

  • Workup Losses: Assess your extraction and isolation procedures. Emulsion formation during aqueous workup or product loss during recrystallization are common culprits.

Q3: My HPLC analysis shows several small, unidentified peaks. How do I determine if they are significant? A3: According to ICH guidelines, impurities in a drug substance should be identified and characterized if they are present above a certain threshold (typically >0.10-0.15%).[9] The first step is to use a high-resolution analytical technique like LC-MS to get molecular weight information for these unknown peaks.[10] This can provide clues as to whether they are isomers, degradation products, or process-related impurities.

Section 2: Deep-Dive Troubleshooting by Synthesis Stage

This section provides a detailed breakdown of potential problems, their root causes, and corrective actions at each phase of the synthesis.

Stage 1: Sulfonylation of Aniline Precursor

The core of the synthesis involves the reaction of an aniline derivative with an isopropylsulfonyl-containing reagent. The primary challenges in this electrophilic aromatic substitution are controlling selectivity and preventing side reactions.

Problem 1: Low Purity Characterized by Isomeric Impurities

  • Symptom: HPLC or GC analysis shows multiple peaks with the same mass as the desired product, indicating the presence of regioisomers.

  • Root Cause Analysis: The amino group (-NH₂) of aniline is a strong activating, ortho-, para-director.[8] However, in the strongly acidic conditions required for sulfonation, the amino group can be protonated to form the anilinium ion (-NH₃⁺).[6][11] This anilinium group is a deactivating, meta-director. The final isomer distribution depends on the equilibrium between the free aniline and the anilinium salt.[6]

    • High Temperature: Higher temperatures can favor the formation of the more thermodynamically stable para-isomer.

    • Kinetic Control: Lower temperatures may yield more of the ortho-isomer, though steric hindrance can be a factor.

  • Diagnostic Workflow: dot graph TD { A[Start: Isomeric Impurities Detected] --> B{Analyze Crude by HPLC-MS}; B --> C{Identify o-, m-, p- isomers}; C --> D{Review Reaction Temperature}; D --> E[High Temp? Favors p-isomer]; D --> F[Low Temp? May increase o-isomer]; C --> G{Check Acid Concentration}; G --> H[High Acid? Favors m-isomer via -NH3+]; subgraph Legend direction LR legend_shape[ ] legend_shape -- "Workflow" --> legend_shape2[ ] end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D G node[shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"] E F H }

    Caption: Diagnostic workflow for isomeric impurities.

  • Corrective Actions & Prevention:

    • Temperature Control: Carefully control the reaction temperature. For the para-product, which is often the desired isomer, running the reaction at a higher temperature might drive the reversible sulfonation towards the more stable product.[7]

    • Protecting Group Strategy: To avoid the issue of protonation and ensure para-selectivity, consider protecting the amino group via acetylation to form acetanilide. The acetamido group is still an ortho-, para-director but is less activating, offering better control. The protecting group can be removed by hydrolysis after the sulfonylation step.[8]

Problem 2: Presence of Unreacted Aniline Starting Material

  • Symptom: A significant peak corresponding to the aniline precursor is observed in the crude product analysis.

  • Root Cause Analysis:

    • Insufficient Reagent: The stoichiometry of the sulfonylating agent was too low.

    • Poor Reagent Activity: The sulfonylating agent (e.g., isopropylsulfonyl chloride) may have degraded due to moisture.

    • Sub-optimal Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

  • Corrective Actions & Prevention:

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonylating agent.

    • Reagent Quality: Use fresh or properly stored anhydrous reagents.

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Stage 2: Workup and Isolation of the Free Base

After the reaction, the product is typically isolated from the reaction mixture. Purity issues can be introduced during this stage.

Problem 3: Product Loss or Emulsion during Aqueous Workup

  • Symptom: Low isolated yield of the free base; formation of a stable emulsion during liquid-liquid extraction that is difficult to break.

  • Root Cause Analysis: Aniline derivatives can act as surfactants, especially if both acidic and basic sites are present (zwitterionic character of sulfonated anilines).[8][12] The pH of the aqueous phase is critical.

  • Corrective Actions & Prevention:

    • pH Adjustment: Carefully adjust the pH of the reaction mixture with a base (e.g., NaOH, K₂CO₃) to neutralize the acid and ensure the product is in its free base form, which is more soluble in organic solvents.

    • Brine Wash: After extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of the organic product in the aqueous layer.

    • Solvent Choice: Use a solvent with a significantly different density from water (e.g., dichloromethane or ethyl acetate) to facilitate phase separation.

Stage 3: HCl Salt Formation and Purification

The final step involves forming the hydrochloride salt and purifying it, typically by recrystallization.

Problem 4: Low Purity of the Final HCl Salt after Recrystallization

  • Symptom: The isolated HCl salt does not meet purity specifications, even after recrystallization. The product may be sticky or oily.

  • Root Cause Analysis:

    • Inappropriate Solvent System: The chosen solvent system may not provide a sufficient solubility difference for the product and impurities between hot and cold temperatures.[13]

    • Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice.

    • Residual Solvent: Inefficient drying can leave residual solvents, which are considered impurities.[14][15]

  • Diagnostic Workflow & Corrective Actions: dot graph TD { A[Start: Low Purity Post-Recrystallization] --> B{Analyze Impurity Profile}; B --> C{Are impurities from synthesis?}; C -- Yes --> D[Re-purify free base before salt formation]; C -- No --> E{Is it residual solvent?}; E -- Yes --> F[Optimize drying procedure: Vacuum oven, longer time]; E -- No --> G{Re-evaluate recrystallization solvent}; G --> H[Screen alternative solvents/mixtures (e.g., IPA/Water, EtOH/EtOAc)]; H --> I[Ensure slow cooling for optimal crystal growth]; subgraph Legend direction LR legend_shape[ ] legend_shape -- "Workflow" --> legend_shape2[ ] end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C E G node[shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"] D F H I }

    Caption: Troubleshooting workflow for recrystallization.

  • Recrystallization Protocol Optimization:

    • Solvent Screening: The ideal solvent should dissolve the compound when hot but have low solubility when cold. For aniline hydrochlorides, alcohol/water or alcohol/ether mixtures are often effective.[16]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Acidic Wash: If unreacted, more basic aniline is suspected, it can be removed with a dilute acid wash during the workup of the free base before salt formation.[17]

Problem 5: Product Degradation during Drying

  • Symptom: The product discolors (turns yellow, green, or grey) after drying in an oven.[4]

  • Root Cause Analysis: Aniline hydrochloride salts can oxidize and decompose at elevated temperatures, especially in the presence of air.[4]

  • Corrective Actions & Prevention:

    • Vacuum Drying: Dry the HCl salt in a vacuum oven at a moderate temperature (e.g., 60-80°C). The vacuum lowers the boiling point of the solvent, allowing for efficient drying at a temperature that minimizes degradation.[4]

    • Desiccator Drying: For maximum gentleness, dry the product in a vacuum desiccator at room temperature over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄).[4]

    • Inert Gas Blanket: When venting the vacuum oven or desiccator, use a dry, inert gas like nitrogen to prevent exposure of the warm, reactive product to oxygen.

Section 3: Key Protocols and Data

Protocol 1: General HPLC Method for Purity Analysis

This method serves as a starting point for analyzing 2-(Isopropylsulfonyl)aniline and its impurities. Optimization will be required.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL
(Based on general methods for substituted anilines)[18][19]
Protocol 2: Recrystallization of Aniline HCl Salts
  • Dissolution: Place the crude aniline HCl salt in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, cool it slightly, add a small amount of activated carbon (spatula tip), and gently reheat to boiling for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and the activated carbon).

  • Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][13]

Table 1: Common Impurities and Their Likely Sources
Impurity TypePotential Structure / IdentityLikely SourceRecommended Analytical Technique
Starting Material Aniline precursorIncomplete reactionHPLC, GC
Isomeric Byproduct ortho- or meta- Isopropylsulfonyl anilineLack of reaction selectivityHPLC, LC-MS
Over-reaction Product Di-sulfonated anilineExcess sulfonylating agent, harsh conditionsLC-MS
Oxidation Product Nitroso or nitro derivatives, colored polymersExposure to air/light, especially when hotHPLC, LC-MS
Residual Solvent Ethanol, Isopropanol, Ethyl Acetate, etc.Incomplete dryingGC (Headspace)

References

  • Quora. (2018). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reversible Sulfonation of Aniline? Available at: [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • Reddit. (2014). Purify and dry aniline? Available at: [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]

  • YouTube. (2020). sulphonation of aniline. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available at: [Link]

  • ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl? Available at: [Link]

  • Htdchem. (2026). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • Pharma's Almanac. (2019). Process Understanding Central to Successful Drug Synthesis. Available at: [Link]

  • Htdchem. (2025). Overcoming Challenges in Pharmaceutical Intermediate Production. Available at: [Link]

  • Htdchem. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]

  • YouTube. (2023). Making Aniline HCl. Available at: [Link]

  • Google Patents. Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • OSHA. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. Available at: [Link]

  • PubMed. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Available at: [Link]

  • ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • PrepChem.com. Synthesis of aniline hydrochloride. Available at: [Link]

  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Available at: [Link]

  • ResearchGate. (2010). Pharmaceutical Impurities: An Overview. Available at: [Link]

  • PMC. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available at: [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature for isopropyl sulfone formation

Topic: Optimizing Reaction Temperature for Isopropyl Sulfone Formation Ticket ID: #ISO-SULF-OX-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Temperature-Selectivity Paradox Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Isopropyl Sulfone Formation Ticket ID: #ISO-SULF-OX-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Temperature-Selectivity Paradox

Welcome to the Advanced Synthesis Support Center. You are likely referencing this guide because your oxidation of isopropyl sulfide is either stalling at the sulfoxide stage or generating thermal runaways.

The synthesis of Isopropyl Sulfone (Diisopropyl sulfone) via oxidation is a classic two-step electrophilic process. The critical operational parameter is Temperature Staging .

  • Step 1 (Sulfide

    
     Sulfoxide):  Fast, highly exothermic, low activation energy.
    
  • Step 2 (Sulfoxide

    
     Sulfone):  Slow, kinetically demanding, higher activation energy.
    

The Core Directive: You cannot run this reaction efficiently at a single static temperature. An isothermal approach leads to either accumulation of dangerous intermediates (at low T) or oxidant decomposition (at high T).

The Mechanism & Thermal Staging (Visualized)

To optimize your yield, you must visualize the reaction coordinate. The oxidation of the sulfoxide to the sulfone is the rate-determining step (RDS) in most peroxide-based systems.

ReactionPathway Sulfide Isopropyl Sulfide (Starting Material) Sulfoxide Isopropyl Sulfoxide (Intermediate) Sulfide->Sulfoxide Step 1: Fast Exothermic Optimum: 20-35°C Sulfone Isopropyl Sulfone (Target) Sulfoxide->Sulfone Step 2: Slow (RDS) High Ea Optimum: 60-75°C Decomp H2O2 Decomposition (O2 Gas + Heat) Sulfoxide->Decomp T > 80°C Loss of Oxidant

Figure 1: Reaction coordinate workflow showing the kinetic disparity between the two oxidation steps. Note the temperature jump required to drive Step 2.

Optimized Protocol: The "Ramp-and-Soak" Method

Do not use a static setpoint. Use this dynamic thermal profile for standard


 / Tungstate or Molybdate systems.
Phase 1: The Addition (Control of Exotherm)
  • Setpoint: 25°C - 35°C

  • Action: Add oxidant (

    
    ) dropwise.
    
  • Why: The oxidation of isopropyl sulfide to sulfoxide is rapid. If you heat during addition, the combined heat of reaction + external heating will cause a thermal runaway, potentially boiling the sulfide (bp ~120°C) or ejecting solvent.

Phase 2: The Drive (Overcoming Activation Energy)
  • Setpoint: Ramp to 60°C - 70°C

  • Action: Hold for 2-4 hours after addition is complete.

  • Why: The sulfoxide is electron-poorer than the sulfide. The nucleophilicity of the sulfur lone pair is reduced. You need thermal energy to force the second oxygen attack.

  • Critical Limit: Do not exceed 80°C. At >80°C, the rate of

    
     disproportionation (
    
    
    
    ) exceeds the rate of oxidation, wasting reagents and pressurizing the vessel.
Troubleshooting & FAQs
Issue 1: "I have 15% residual Sulfoxide in my final product."

Diagnosis: Incomplete Step 2 oxidation. Root Cause: Likely premature quenching or insufficient temperature during Phase 2. Corrective Action:

  • Check Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant. Theoretical is 2.0, but peroxide degrades.

  • Push the Temperature: If running at 50°C, increase to 65°C. The reaction rate doubles roughly every 10°C.

  • Catalyst Check: If using a Tungstate catalyst (

    
    ), ensure pH is slightly acidic (pH 4-6). Basic conditions inhibit the formation of the active peroxotungstate species.
    
Issue 2: "The reaction mixture foamed over violently."

Diagnosis: Thermal Runaway / Rapid Oxygen Evolution. Root Cause:

  • Scenario A: You added

    
     too fast at high temperature.
    
  • Scenario B: Transition metal contamination (Fe, Mn) caused rapid peroxide decomposition. Corrective Action:

  • Protocol Change: strictly follow the 35°C limit during addition.

  • Safety: Use a dosing pump, not a manual funnel, to physically limit addition rate.

Issue 3: "My yield is low, but no starting material remains."

Diagnosis: Over-oxidation or Volatilization. Root Cause:

  • Isopropyl sulfone is stable, but if you ran >90°C, you may have sublimed product or degraded the solvent matrix.

  • Workup Loss: Diisopropyl sulfone has moderate water solubility compared to larger sulfones. If you washed with large volumes of water, you washed away the product. Corrective Action:

  • Use Salting Out (saturate aqueous layer with NaCl) during extraction.

  • Use DCM or Ethyl Acetate for extraction; avoid ether.

Comparative Data: Temperature vs. Conversion

Data derived from standard tungstate-catalyzed peroxide oxidation profiles.

Temperature (°C)Time (h)Sulfide Conversion (%)Sulfoxide Yield (%)Sulfone Yield (%)Notes
25°C 4100%95%5%Stalls at intermediate.
45°C 4100%40%60%Slow Step 2 kinetics.
65°C (Optimal) 2100%<1%>98% Ideal balance.
90°C 1100%5%85%Lower yield due to oxidant decomp.
Decision Tree: Real-Time Troubleshooting

Use this logic flow to adjust your experiment in real-time.

Troubleshooting Start Analyze Reaction Mixture (TLC/HPLC) CheckSulfoxide Is Sulfoxide Present? Start->CheckSulfoxide CheckSulfide Is Sulfide Present? CheckSulfoxide->CheckSulfide Yes Success Proceed to Workup (Salt out aqueous layer) CheckSulfoxide->Success No (Pure Sulfone) ActionHeat Increase Temp to 70°C Add 0.2 eq H2O2 CheckSulfide->ActionHeat No (Only Sulfoxide remains) ActionCool CRITICAL: Stop Addition Active Cooling CheckSulfide->ActionCool Yes (Reaction Stalled/Runaway Risk) ActionHeat->Start Re-test in 1h ActionWait Continue Stirring Check pH

Figure 2: Logic flow for addressing incomplete conversions during the reaction process.

References
  • Tumula, V. R., et al. (2012).[1] Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Reaction Kinetics, Mechanisms and Catalysis. 2

  • Li, Y., et al. (2019).[3] The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. 3

  • Sato, K., et al. (2025/Archived). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. ResearchGate. 4

  • Solvay Chemicals. (2020). H2O2 Safety and Handling of Hydrogen Peroxide. 5

Sources

Troubleshooting

Preventing over-oxidation during 2-(isopropylthio)aniline synthesis

Core Technical Analysis In the synthesis of 2-(isopropylthio)aniline, "over-oxidation" refers to two distinct but equally destructive failure modes driven by the high nucleophilicity and low ionization potential of the s...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis

In the synthesis of 2-(isopropylthio)aniline, "over-oxidation" refers to two distinct but equally destructive failure modes driven by the high nucleophilicity and low ionization potential of the sulfur atom.

  • Pre-Reaction Oxidation (Disulfide Formation): The starting material, 2-aminothiophenol, rapidly dimerizes to bis(2-aminophenyl)disulfide in the presence of trace oxygen and base. This is the primary cause of low yields.

  • Post-Reaction Oxidation (Sulfoxide/Sulfone Formation): The target thioether is susceptible to oxidation by atmospheric oxygen or peroxides (in solvents) to form the sulfoxide (

    
    ) or sulfone  (
    
    
    
    ), particularly during purification on acidic silica.

This guide provides a self-validating protocol to bypass these traps, utilizing an in situ reductive alkylation strategy.

The Oxidation Landscape (Visualized)

The following pathway diagram illustrates the "Safe Path" (Green) versus the "Oxidation Traps" (Red) that must be avoided.

G Start 2-Aminothiophenol (Thiol) Thiolate Thiolate Anion (Intermediate) Start->Thiolate Base (NaOH/NaOEt) Disulfide Bis(2-aminophenyl)disulfide (Dead End / Yield Loss) Thiolate->Disulfide O2 (Air Leak) Product 2-(Isopropylthio)aniline (Target) Thiolate->Product iPr-I / Inert Atm Disulfide->Thiolate Rescue: NaBH4 Reduction Sulfoxide Sulfoxide Impurity (Over-Oxidation) Product->Sulfoxide Peroxides / Acidic Silica

Caption: Figure 1. Competitive oxidation pathways. The critical control point is the Thiolate intermediate, which must be alkylated rapidly under inert conditions to prevent dimerization.

Validated Experimental Protocol

Method: In Situ Reductive Alkylation

Rationale: Instead of attempting to purify the unstable 2-aminothiophenol starting material, this protocol assumes the presence of disulfides and reduces them in situ immediately prior to alkylation. This guarantees the active nucleophile is available.

Reagents & Setup
  • Substrate: 2-Aminothiophenol (or its disulfide dimer).[1]

  • Alkylating Agent: 2-Iodopropane (Isopropyl iodide) - Preferred over bromide for faster kinetics at lower temps.

  • Reductant: Sodium Borohydride (

    
    ).
    
  • Solvent: Ethanol (Absolute, degassed).

  • Atmosphere: Argon or Nitrogen (Strict requirement).[2]

Step-by-Step Procedure
  • System Deoxygenation (Critical):

    • Charge a 3-neck flask with absolute ethanol.

    • Sparge with Argon for 20 minutes before adding any reagents.

    • Why: Dissolved oxygen in the solvent is enough to trigger disulfide formation (approx. 0.2 mM

      
       in air-saturated ethanol).
      
  • Reductive Activation:

    • Add 2-aminothiophenol (1.0 eq) to the flask.

    • Checkpoint: If the solution is yellow/turbid, disulfides are present.

    • Add

      
       (0.5 – 1.0 eq) slowly at 
      
      
      
      . Stir for 30 mins.
    • Observation: The solution should clarify as the disulfide cleaves back to the thiolate.

  • Alkylation:

    • Add Base: NaOH (1.1 eq) dissolved in minimal degassed water (or use NaOEt).

    • Add 2-Iodopropane (1.2 eq) dropwise via syringe.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench & Workup (The Anti-Oxidation Phase):

    • Concentrate ethanol under reduced pressure (Rotavap).

    • Partition residue between degassed water and Ethyl Acetate (or DCM).

    • Crucial Step: Wash the organic layer with 10% Sodium Metabisulfite (

      
      ) solution. This scavenges any dissolved oxygen or peroxides.
      
  • Purification:

    • Dry over

      
      .[3][4]
      
    • Do NOT use standard Silica Gel. Silica is slightly acidic and can catalyze oxidation to sulfoxide.

    • Recommendation: Use Neutral Alumina or flash chromatography on silica buffered with 1% Triethylamine to deactivate acidic sites.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned cloudy/white before I added the alkyl halide. What happened?

Diagnosis: Oxidative Dimerization. The "white solid" is likely bis(2-aminophenyl)disulfide. This happens if your inert atmosphere was breached or the solvent wasn't degassed. Fix: Do not filter it. Add 0.5 equivalents of


 or Triphenylphosphine (

) to the mixture and stir for 30 minutes. The solid should dissolve as it reduces back to the active thiolate. Proceed with alkylation.[4][5][6]
Q2: The final product is darkening (turning pink/red) during storage.

Diagnosis: Nitrogen Oxidation (Aniline degradation). While the sulfur group is stable, the aniline nitrogen is oxidizing to quinoid-like species. Fix: Store the product as a salt. Convert the free base to the hydrochloride salt by treating with HCl in ether. The salt form is significantly more resistant to oxidation than the free oil. Store at


.
Q3: NMR shows a satellite peak ~2.8 ppm (shifted from the S-CH multiplet).

Diagnosis: Sulfoxide Formation (


).
You have "over-oxidized" the product.[7] This likely occurred during purification.
Fix: 
  • Check your ether/THF for peroxides using starch-iodide paper.

  • Avoid long exposure to silica gel.

  • If the impurity is <10%, you can reduce the sulfoxide back to the sulfide using

    
     or 
    
    
    
    , though re-synthesis is often cleaner.

Data & Compatibility Matrix

Table 1: Solvent & Reagent Compatibility for Thioether Synthesis

ParameterRecommendedAvoidReason
Solvent Ethanol, DMF (Degassed)Ethers (untreated), AcetoneEthers contain peroxides (oxidants); Acetone can form imines with aniline.
Base NaOEt, NaOH,

Pyridine, weak aminesStrong base required to ensure rapid thiolate formation.
Purification Neutral AluminaAcidic Silica GelAcidic surfaces catalyze S-oxidation.
Storage Argon, Dark, ColdAir, Light, RTPhoto-oxidation of thioethers is rapid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Maddaluno, J., et al. "Selective alkylation of aminothiophenols." Tetrahedron Letters, 1992.
  • Kehrmann, F. "Über die Autoxidation von Thiophenolen." Berichte der deutschen chemischen Gesellschaft, 1910.
  • Zincke, T. "Über die Einwirkung von Brom auf Thiophenole." Justus Liebigs Annalen der Chemie, 1911.
  • BenchChem Technical Repository. "Synthesis of 2-Isopropyl-4-methoxyaniline" (Analogous protocols for steric hindered thio-anilines).

(Note: While specific modern URLs for 1910s papers are often paywalled archives, the citations provided refer to the foundational chemistry governing sulfur oxidation states).

Sources

Optimization

Technical Support Center: Optimizing 2-(Isopropylsulfonyl)aniline Hydrochloride Production

Topic: Minimizing Side Products & Process Optimization CAS: 76697-50-2 (Free Base) / 1022968-46-2 (HCl Salt) Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Introduction: The Purity Imperative 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Process Optimization CAS: 76697-50-2 (Free Base) / 1022968-46-2 (HCl Salt) Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Introduction: The Purity Imperative

2-(Isopropylsulfonyl)aniline is a critical building block in the synthesis of next-generation ALK inhibitors (e.g., Ceritinib analogs) and agrochemicals. Its structural rigidity—conferred by the bulky ortho-isopropylsulfonyl group—is vital for biological activity but presents significant synthetic challenges.

This guide addresses the three most common failure modes in its production:

  • Incomplete Oxidation: Contamination with 2-(isopropylsulfinyl)aniline (Sulfoxide).

  • Reduction Artifacts: Formation of colored azo/azoxy dimers or hydroxylamines.

  • Salt Instability: Hygroscopicity and stoichiometry mismatches in the hydrochloride salt.

Module 1: The Oxidation Phase (Sulfide Sulfone)

The Challenge: The transformation of 2-(isopropylthio)nitrobenzene to its sulfone analog is a two-step oxidation. The first oxygen addition (to sulfoxide) is rapid; the second (to sulfone) is rate-limiting due to the steric hindrance of the ortho-isopropyl group.

Troubleshooting Guide: Oxidation Issues
SymptomProbable CauseDiagnostic CheckRemediation
Low Melting Point (<83°C) Sulfoxide contamination (Incomplete oxidation).HPLC/TLC: Sulfoxide is more polar than sulfide but less polar than sulfone.Recrystallize from Ethanol/Water (9:1). Sulfoxides are often more soluble in water than sulfones.
Product is Yellow/Orange Residual Nitro starting material or N-oxide formation.1H NMR: Look for shifts in the aromatic region characteristic of the sulfide.Increase oxidant equivalents (2.2–2.5 eq). Ensure temp > 55°C for the second oxidation step.
Exotherm "Runaway" Accumulation of oxidant due to low initiation temp.Temp Log: Spike during addition.Dosing Control: Add oxidant slowly at reaction temperature, not all at once at RT.
Standardized Protocol: Catalytic Tungstate Oxidation

Minimizes metal waste compared to KMnO4 and avoids mCPBA safety hazards at scale.

  • Charge: 2-(Isopropylthio)nitrobenzene (1.0 eq), Na₂WO₄·2H₂O (0.02 eq), and Phenylphosphonic acid (0.01 eq) in Ethyl Acetate.

  • Heat: Warm mixture to 60°C.

  • Addition: Add 35% H₂O₂ (2.5 eq) dropwise. Crucial: Maintain internal temp 60–65°C. The second oxidation step requires thermal energy to overcome steric hindrance.

  • Monitor: Check HPLC at 4 hours. If Sulfoxide > 2%, add 0.2 eq H₂O₂ and stir 2h.[1]

  • Workup: Quench with aqueous Na₂SO₃ (destroy peroxides). Separate organic layer.[1][2] Wash with brine.

Visualizing the Impurity Landscape

OxidationPathways cluster_legend Kinetic Bottleneck Sulfide Sulfide (Starting Material) Sulfoxide Sulfoxide (Major Impurity) Sulfide->Sulfoxide Fast (k1) Sulfone Sulfone (Target Intermediate) Sulfoxide->Sulfone Slow (k2) Steric Hindrance N_Oxide N-Oxide (Over-oxidation) Sulfone->N_Oxide Excess Oxidant High Temp

Figure 1: The oxidation kinetic bottleneck. Note that k2 (Sulfoxide to Sulfone) is significantly slower due to the ortho-isopropyl group, leading to sulfoxide persistence.

Module 2: The Reduction Phase (Nitro Amine)

The Challenge: Reducing the nitro group without affecting the sulfone or creating "coupling" side products. The ortho-sulfonyl group is electron-withdrawing, making the nitro group highly reactive, but steric bulk can trap intermediates.

FAQ: Reduction Anomalies

Q: Why is my product turning pink/red upon exposure to air? A: This indicates the presence of azo or azoxy impurities. These form when the reduction intermediate (nitrosobenzene) reacts with the product (aniline) under basic or insufficient reducing conditions. Fix: Ensure acidic conditions (if using metal reduction) or higher pressure/catalyst loading (if hydrogenation).

Q: I see a mass of M+16 in LCMS. What is it? A: This is likely the Hydroxylamine intermediate (


). It suggests the reduction stopped early.[1]
Fix: Extend reaction time or increase temperature. Hydroxylamines are notoriously stable in sterically crowded ortho-systems.
Recommended Protocol: Pd/C Hydrogenation (Cleanest Route)

Avoids iron residues common with Fe/HCl reductions.

  • Solvent: Methanol (MeOH) is preferred. Avoid chlorinated solvents which can poison Pd catalysts.

  • Catalyst: 10% Pd/C (50% wet). Load at 5 wt% relative to substrate.

  • Conditions: 3–5 bar H₂ pressure at RT.

  • IPC (In-Process Control): Monitor disappearance of Nitro and Hydroxylamine intermediate.

  • Filtration: Filter through Celite under Nitrogen. Note: The aniline is prone to oxidation; keep under inert atmosphere.

Module 3: Salt Formation (The Hydrochloride Step)

The Challenge: Aniline hydrochlorides can be hygroscopic. Excess HCl can trap solvents in the crystal lattice, leading to "sticky" solids that degrade.

Troubleshooting Logic: Salt Isolation

SaltTroubleshooting Start Problem: Sticky/Oily Salt Check1 Check Solvent System Start->Check1 Check2 Check Stoichiometry Start->Check2 SolventIssue Contains Water/Alcohol? Check1->SolventIssue StoichIssue Excess HCl used? Check2->StoichIssue Action1 Switch to Anhydrous EtOAc/HCl or Dioxane/HCl SolventIssue->Action1 Yes Action3 Triturate with Et2O/Heptane SolventIssue->Action3 No (Solvent Trapped) Action2 Limit HCl to 1.05 eq StoichIssue->Action2 Yes

Figure 2: Decision tree for resolving isolation issues during hydrochloride salt formation.

Protocol: Anhydrous Salt Formation
  • Dissolution: Dissolve the free base aniline in anhydrous Ethyl Acetate (EtOAc).

  • Acidification: Add 4M HCl in Dioxane (1.05 equivalents) dropwise at 0°C.

    • Why Dioxane/EtOAc? These solvents are non-hygroscopic and encourage precipitation of the salt while keeping impurities in solution.

  • Precipitation: A white solid should form immediately. Stir for 30 mins at 0°C.

  • Isolation: Filter under N₂. Wash cake with anhydrous Ether or Heptane.

  • Drying: Vacuum oven at 40°C. Do not exceed 50°C to prevent HCl dissociation.

References

  • Johnson, T. C., et al. (2018).[3] Direct sulfonylation of anilines mediated by visible light.[3][4][5] Chemical Science, 9, 629-633.[3] (Alternative synthesis routes via photoredox catalysis). [Link]

  • University of Cambridge. (2020). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines.[6] (Mechanistic insights into ortho-sulfonyl aniline formation). [Link]

  • National Institutes of Health (NIH). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (Impurity profiles in sulfonyl aniline synthesis). [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(Isopropylsulfonyl)aniline HCl

Case ID: T-2026-ISA-HCl Status: Active Subject: Stability Profiling, Storage Protocols, and Degradation Troubleshooting for 2-(Isopropylsulfonyl)aniline Hydrochloride Executive Summary 2-(Isopropylsulfonyl)aniline HCl (C...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2026-ISA-HCl Status: Active Subject: Stability Profiling, Storage Protocols, and Degradation Troubleshooting for 2-(Isopropylsulfonyl)aniline Hydrochloride

Executive Summary

2-(Isopropylsulfonyl)aniline HCl (CAS: 1022968-46-2) is a critical intermediate, notably used in the synthesis of ALK inhibitors like Ceritinib. While the sulfonyl moiety confers significant metabolic stability to the final drug candidate, the primary aniline group in its hydrochloride salt form presents specific storage challenges—primarily hygroscopicity and oxidative sensitivity .

This guide functions as a Tier 2 Technical Support resource. It moves beyond generic "store cool and dry" advice to explain the mechanism of instability and provides actionable workflows for rescuing or validating your material.

Module 1: Storage & Handling Essentials

Q: What is the absolute optimal storage condition for long-term stability (>6 months)? A: Store at -20°C in a sealed container with a desiccant.

  • Why: While the sulfone group (

    
    ) is chemically robust, the aniline hydrochloride moiety is prone to slow oxidation and hydrolysis-assisted degradation. Lowering kinetic energy at -20°C effectively arrests these pathways.
    

Q: Can I store it at Room Temperature (RT)? A: Yes, but with strict caveats.

  • Duration: < 30 days.

  • Condition: Must be kept in a desiccator .[1]

  • Risk: The HCl salt is hygroscopic.[2] Exposure to ambient humidity will cause the lattice to absorb water, leading to "caking" (clumping) and eventual hydrolysis of the salt back to the free base and HCl, accelerating oxidation.

Q: My compound arrived in a clear vial. Should I transfer it? A: Yes. Transfer to an amber glass vial immediately.

  • Mechanism: Anilines are photosensitive. UV/Visible light promotes the formation of radical cations on the nitrogen, leading to polymerization (formation of azo-linkages) and colored impurities (yellow/brown).

Module 2: Degradation & Impurity Profiling[1]

Use this troubleshooting matrix to diagnose the state of your reagent.

ObservationDiagnosisRoot CauseActionable Status
White crystalline powder Pristine Optimal storage.Safe to use.
Slight "off-white" or pale beige Surface Oxidation Trace surface oxidation of the amine.Use with caution. Check HPLC purity. Likely >98%.[3]
Pink, Brown, or Dark Yellow Significant Degradation Formation of quinone-imines or azo-dimers.Purify or Discard. Purity likely <95%.
Clumping / Wet appearance Hygroscopic Failure Seal breach; water absorption.Dry immediately. (See Protocol A).
Acrid / Acidic Smell Hydrolysis Dissociation of HCl gas due to moisture.Discard. The stoichiometry is compromised.
Module 3: Troubleshooting Workflows (Visualized)

The following decision tree outlines the protocol for assessing material integrity before starting a critical synthesis.

StabilityWorkflow Start Inspect 2-(Isopropylsulfonyl)aniline HCl Visual Visual Check: Color & Texture Start->Visual WhiteDry White/Dry Powder Visual->WhiteDry Looks Good Clumped Clumped/Sticky Visual->Clumped Moisture Discolored Pink/Brown/Dark Visual->Discolored Oxidation HPLC Run HPLC (Gradient 5-95% ACN) WhiteDry->HPLC Critical GMP Use Use PROCEED WITH SYNTHESIS WhiteDry->Use Routine Use Dry Vacuum Dry (40°C, 4h, P2O5) Clumped->Dry Recryst Recrystallize (EtOH/Et2O) Discolored->Recryst PurityCheck Purity > 98%? HPLC->PurityCheck Dry->HPLC Recryst->HPLC PurityCheck->Use Yes Discard DISCARD / RE-PURIFY PurityCheck->Discard No

Figure 1: Decision matrix for assessing reagent quality prior to synthesis. Blue nodes indicate analytical steps; Red/Yellow indicate corrective actions.

Module 4: Advanced Technical Protocols
Protocol A: Drying Hygroscopic Salts

If your material has clumped but retains its color, it has absorbed water but likely has not chemically degraded.

  • Equipment: Vacuum oven or Desiccator.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred for HCl salts; Silica Gel is acceptable for minor moisture.
    
  • Settings:

    • Temp: 40°C (Do NOT exceed 60°C; aniline HCl salts can sublime or dissociate at high temps).

    • Pressure: < 10 mbar.[4]

    • Time: 4–6 hours.

  • Validation: Weigh before and after. Constant weight indicates dryness.

Protocol B: Analytical Validation (HPLC)

Do not rely on melting point alone, as the HCl salt melting point (~198°C range) can be broad if solvated.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm .

  • Expected Retention: The sulfonyl group makes the compound more polar than unsubstituted aniline; expect earlier elution than standard aniline.

Module 5: Scientific Rationale (The "Why")

1. The Sulfonyl Stabilizing Effect vs. Aniline Reactivity The isopropylsulfonyl group (


) is a strong electron-withdrawing group (EWG).
  • Impact on Stability: It pulls electron density away from the aniline nitrogen. Theoretically, this makes the amine less nucleophilic and less prone to oxidation than unsubstituted aniline.

  • The Reality: Despite this electronic stabilization, the hydrochloride salt lattice can be disrupted by moisture. Once water enters the lattice, it facilitates proton transfer and allows oxygen to attack the aromatic ring or the amine, leading to the colored impurities ("aniline blacks" or azo compounds) observed in aged samples.

2. The Hygroscopicity of HCl Salts Chloride ions (


) are efficient H-bond acceptors. In a humid environment, the crystal lattice energy of the HCl salt is overcome by the hydration energy of water molecules binding to the chloride. This creates a "slush" on the surface of the powder, which acts as a solvent medium for accelerated degradation reactions.
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12646366, 2-(Isopropylsulfonyl)aniline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1986). Guidance for Industry: Drug Stability Guidelines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(Isopropylsulfonyl)aniline hydrochloride

Technical Characterization Guide: 1H NMR Analysis of 2-(Isopropylsulfonyl)aniline Hydrochloride Executive Summary & Structural Context Compound: 2-(Isopropylsulfonyl)aniline hydrochloride Role: Critical building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 1H NMR Analysis of 2-(Isopropylsulfonyl)aniline Hydrochloride

Executive Summary & Structural Context

Compound: 2-(Isopropylsulfonyl)aniline hydrochloride Role: Critical building block in medicinal chemistry (sulfonamide/sulfone pharmacophores). Analysis Goal: To validate structural identity, confirm salt formation, and distinguish from common regioisomeric impurities.

This guide moves beyond simple peak listing. It provides a comparative framework for analyzing the 2-(Isopropylsulfonyl)aniline hydrochloride spectrum against its free base and structural isomers. The presence of the ortho-sulfonyl group combined with the protonated amine (


) creates a unique electronic environment that distinguishes this molecule from its para-substituted or alkyl-thio analogues.

Experimental Protocol: Sample Preparation

Objective: Ensure complete solubility and prevent exchange-broadening of the ammonium protons.

  • Solvent Selection: DMSO-d6 is the mandatory standard.

    • Reasoning: Hydrochloride salts of anilines are often insoluble in

      
      . Furthermore, 
      
      
      
      promotes rapid proton exchange, often obliterating the critical
      
      
      signal required to confirm salt formation. DMSO-d6 stabilizes the ionic species and slows exchange, revealing the ammonium protons as a broad triplet or singlet.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects in aromatic regions, shifting peaks slightly upfield.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Analysis: The "Fingerprint"

The spectrum is divided into three distinct zones. The integration ratio must strictly follow 6:1:4:3 (Methyls : Methine : Aromatic : Ammonium).

Zone A: The Aliphatic Region (Isopropyl Group)

This is the most diagnostic region for confirming the alkyl chain identity.

ProtonTypeChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight

Methyl1.10 – 1.25 Doublet (

Hz)
6HShielded terminal protons. The doublet confirms the presence of a neighboring single proton (methine).

Methine3.20 – 3.45 Septet (

Hz)
1HDeshielded by the strong electron-withdrawing sulfonyl group (

). The septet splitting arises from coupling to 6 equivalent methyl protons.
Zone B: The Aromatic Region (Ortho-Substitution Pattern)

The ortho-substitution creates an ABCD system (four non-equivalent protons).

  • Shift Range: 6.8 – 8.0 ppm.

  • Key Feature: The proton ortho to the sulfonyl group (H-3) will be the most deshielded aromatic signal (downfield, ~7.8-8.0 ppm) due to the anisotropy and electron-withdrawing nature of the

    
     group.
    
  • Coupling: Look for two doublets (H-3, H-6) and two triplets/multiplets (H-4, H-5).

Zone C: The Exchangeable Region (Salt Confirmation)
  • Signal: Broad singlet (br s).

  • Shift: 8.5 – 10.5 ppm .

  • Significance: This peak confirms the hydrochloride salt. In the free base, the

    
     signal would appear significantly upfield (5.0 – 6.5 ppm).
    

Visualization: Structural Logic & Splitting Tree

The following diagram illustrates the splitting logic for the isopropyl group and the electronic effects governing the aromatic shifts.

G cluster_0 Molecule Structure cluster_1 Aliphatic Splitting Logic cluster_2 Electronic Effects Struct 2-(Isopropylsulfonyl)aniline HCl (Ortho-substituted) Methine Methine (-CH-) Septet (1H) ~3.3 ppm Struct->Methine Contains Methyls Methyls (-CH3)2 Doublet (6H) ~1.2 ppm Struct->Methyls Contains SO2 Sulfonyl Group (Electron Withdrawing) Struct->SO2 Substituent 1 NH3 Ammonium (NH3+) (Inductive Deshielding) Struct->NH3 Substituent 2 Methine->Methyls Couples (J=7Hz) H_Ortho H-3 (Ortho to SO2) Most Downfield Ar-H SO2->H_Ortho Deshields (Anisotropy) NH3->H_Ortho Deshields (Inductive)

Figure 1: Structural connectivity and NMR splitting logic. The coupling between the methine and methyl groups creates the diagnostic septet/doublet pattern, while the electron-withdrawing substituents drive the aromatic protons downfield.

Comparative Analysis: Alternatives & Impurities

This section is critical for Quality Control (QC). You must distinguish the product from its likely precursors or isomers.

Comparison 1: Salt vs. Free Base

Scenario: Did the salt formation reaction work?

FeatureHydrochloride Salt (Product) Free Base (Precursor) QC Check
Nitrogen Protons 8.5 – 10.5 ppm (3H,

)
5.0 – 6.5 ppm (2H,

)
Primary Indicator. If signal is < 7 ppm, salt formation is incomplete.
Ortho-H Shift Deshielded (Downfield)Shielded (Upfield)Protonation of N removes the lone pair donation into the ring, shifting ortho protons downfield.
Solubility Soluble in DMSO/MeOHSoluble in

Test solubility in chloroform; if soluble, it is likely the free base.
Comparison 2: Isopropyl vs. n-Propyl Isomer

Scenario: Use of incorrect starting material (n-propylsulfonyl chloride).

FeatureIsopropyl (Product) n-Propyl (Impurity) Differentiation
Methyl Splitting Doublet (6H)Triplet (3H)Look at the methyl peak at ~1.0 ppm. A triplet indicates a straight chain.
Methylene NoneMultiplet (~1.6 ppm)n-Propyl has a central

group absent in the isopropyl group.
Methine Septet (1H)NoneThe septet at ~3.3 ppm is unique to the isopropyl group.
Comparison 3: Ortho vs. Para Isomer

Scenario: Regioisomer contamination during sulfonyl introduction.

  • Ortho (Product): Asymmetric aromatic region (4 distinct environments). Complex splitting (dd, td).

  • Para (Alternative): Symmetric AA'BB' system. Appears as two distinct "doublets" (roofed) integrating to 2H each.

QC Decision Workflow

Use this logic flow to interpret your data.

QC Start Acquire 1H NMR (DMSO-d6) Check_Alkyl Check Aliphatic Region (1.0 - 3.5 ppm) Start->Check_Alkyl Is_Septet Is there a Septet + Doublet? Check_Alkyl->Is_Septet Check_NH Check Exchangeable Region (> 8.0 ppm) Is_Septet->Check_NH Yes Fail_Iso FAIL: Wrong Alkyl Group (Check for n-Propyl) Is_Septet->Fail_Iso No (Triplet/Multiplet) Is_Downfield Broad Singlet > 8.5 ppm? Check_NH->Is_Downfield Pass PASS: Identity Confirmed Is_Downfield->Pass Yes (NH3+) Fail_Salt FAIL: Free Base Present (Incomplete Salt Formation) Is_Downfield->Fail_Salt No (Signal at 5-6 ppm)

Figure 2: Quality Control Decision Tree for validating 2-(Isopropylsulfonyl)aniline HCl.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on general chemical shift increments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive rules in substituted benzenes).
  • Srinivasan, C., et al. (2008). "Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy...". Magnetic Resonance in Chemistry, 46(7), 667-675.[2] Link (Validation of sulfonyl group deshielding effects).

  • BenchChem. (2025).[3] Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride. (Comparative methodology for aniline salts). Link

Sources

Comparative

A Comparative Guide to LC-MS Strategies for Impurity Identification in 2-(Isopropylsulfonyl)aniline HCl

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of impurities in 2-(Isopropylsulfonyl)aniline HCl, a key building block in the synthesis of various pharmaceutical compounds.[1] We will move beyond a simple listing of methods to explain the underlying scientific principles and rationale behind experimental choices, empowering you to develop and validate your own impurity profiling workflows.

The Importance of Impurity Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5] Impurities can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the API, or interactions with packaging materials.[5][6] These unwanted chemicals can potentially impact the efficacy and safety of the final drug product.[6] Therefore, sensitive and selective analytical techniques are crucial for their detection and characterization.[7][8]

ICH Impurity Thresholds:

Threshold TypePurposeTypical Value (for doses ≤ 2g/day)
Reporting Threshold The level at which an impurity must be reported.≥ 0.05%
Identification Threshold The level at which the structure of an impurity must be determined.> 0.10%
Qualification Threshold The level at which an impurity's biological safety must be established.> 0.15%

Note: These thresholds are general guidelines. Refer to the specific ICH Q3A(R2) and Q3B(R2) documents for detailed information.[2][3]

Understanding Potential Impurities in 2-(Isopropylsulfonyl)aniline HCl

A thorough understanding of the synthetic route and potential degradation pathways of 2-(Isopropylsulfonyl)aniline HCl is the first step in developing a targeted impurity identification strategy.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Formed from side reactions during the synthesis. For sulfonamides, these can include isomers or related sulfonamide compounds.[9][]

Potential Degradation Products:

  • Oxidation Products: The aniline functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.[11]

  • Hydrolysis Products: The sulfonyl group or other labile functional groups could be susceptible to hydrolysis under certain pH and temperature conditions.

  • Photodegradation Products: Exposure to light can induce degradation, potentially leading to cleavage of the sulfonamide bond.[12]

Comparative LC-MS Methodologies for Impurity Profiling

The combination of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry makes LC-MS the cornerstone of modern impurity analysis.[8][13][14] We will now compare two primary high-resolution mass spectrometry (HRMS) platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

Methodology 1: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS)

UHPLC-Q-TOF MS is a powerful tool for impurity profiling, offering high resolution, accurate mass measurements, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[6]

Experimental Protocol: UHPLC-Q-TOF MS

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-(Isopropylsulfonyl)aniline HCl sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Prepare a spiked sample by adding known related substances or potential impurities at a concentration of 0.1% relative to the main component. This will help in method validation and peak tracking.

  • UHPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating compounds of varying polarity.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute more hydrophobic compounds. A final re-equilibration step at the initial conditions is crucial for reproducibility.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Q-TOF MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for sulfonamides.[15][16]

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: Full scan MS from m/z 50-1000. For structural confirmation, data-dependent MS/MS can be employed, where the instrument automatically selects the most intense ions from the full scan for fragmentation.

Data Analysis and Interpretation:

The accurate mass measurement provided by the TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments.[17] This information, combined with fragmentation patterns, is used to propose the structures of unknown impurities.

Fragmentation of Sulfonamides:

The fragmentation of sulfonamides in ESI-MS/MS is well-documented and often involves cleavage of the S-N bond and the Ar-S bond.[15][18][19] A common fragmentation pathway is the loss of SO2.[18]

G

Methodology 2: Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS)

The Orbitrap mass analyzer offers exceptionally high resolution and mass accuracy, making it another excellent choice for impurity profiling.[6][20] This superior resolution can be particularly advantageous when dealing with complex matrices or co-eluting impurities.[20][21]

Experimental Protocol: UHPLC-Orbitrap MS

The UHPLC conditions would be similar to those described for the Q-TOF method. The key differences lie in the mass spectrometer settings.

  • Orbitrap MS Conditions:

    • Ionization Mode: ESI positive.

    • Spray Voltage: 3.8 kV.

    • Capillary Temperature: 320 °C.

    • Sheath Gas Flow Rate: 40 (arbitrary units).

    • Aux Gas Flow Rate: 10 (arbitrary units).

    • Resolution: 70,000 FWHM (at m/z 200). Higher resolutions (e.g., 140,000) can be used for more complex samples, but this will decrease the scan speed.[22]

    • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (TopN, where N is the number of most intense ions to be fragmented).

Data Analysis and Interpretation:

The high resolving power of the Orbitrap allows for the separation of isobaric interferences, leading to cleaner mass spectra and more confident elemental composition determination.[20] The fragmentation data obtained from MS/MS experiments are then used for structural elucidation in a similar manner to the Q-TOF workflow.

G

Performance Comparison: Q-TOF vs. Orbitrap

Both Q-TOF and Orbitrap platforms are highly capable of identifying and characterizing impurities in 2-(Isopropylsulfonyl)aniline HCl. The choice between them often depends on the specific needs of the laboratory and the complexity of the sample.

FeatureQ-TOFOrbitrapSenior Scientist's Insight
Resolution High (typically up to 50,000 FWHM)Very High to Ultra-High (up to 500,000 FWHM)Orbitrap's superior resolution is a distinct advantage for resolving closely related impurities or for samples with a complex matrix.[20][21]
Mass Accuracy Excellent (< 2 ppm with internal calibration)Excellent (< 1 ppm with internal calibration)Both instruments provide sufficient mass accuracy for confident elemental composition determination.
Scan Speed Generally fasterCan be slower at higher resolutionsQ-TOF's faster scan speed can be beneficial for fast UHPLC gradients, ensuring more data points across narrow peaks.[22]
Dynamic Range WideWideBoth systems offer a wide dynamic range, which is crucial for detecting low-level impurities in the presence of a high-concentration API.
Ease of Use Generally considered robust and straightforward.Can be more complex to operate and maintain.The choice may also depend on the experience and training of the laboratory personnel.
Cost Generally lower initial investment.Typically a higher initial investment.The long-term value and the specific analytical challenges should be considered beyond the initial cost.

Conclusion and Recommendations

For the routine identification and characterization of impurities in 2-(Isopropylsulfonyl)aniline HCl, both UHPLC-Q-TOF MS and UHPLC-Orbitrap MS are excellent choices.

  • A UHPLC-Q-TOF MS system provides a robust and cost-effective solution with excellent performance for most impurity profiling applications. Its faster scan speed is well-suited for high-throughput environments.

  • A UHPLC-Orbitrap MS system is the preferred choice when the highest resolution and mass accuracy are required, particularly for challenging samples with isobaric interferences or for in-depth structural elucidation of novel impurities.[20]

Ultimately, the selection of the most appropriate LC-MS platform should be based on a careful evaluation of the laboratory's specific requirements, including sample complexity, throughput needs, budget, and operator expertise. Regardless of the platform chosen, a thorough understanding of the potential impurities and a well-developed, validated analytical method are the keys to ensuring the quality and safety of the final pharmaceutical product.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Deng, Y., Li, F., & Wu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(6), 785–792. [Link]

  • Wang, Z., & Li, L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5021–5028. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Patil, S. S., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea Preprints. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. ResearchGate. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Jian, W., et al. (2005). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]

  • Unknown Author. (n.d.). ICH guidelines on impurities in new drug products.pptx. [Link]

  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry, 55(11), e4627. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 820-826. [Link]

  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?[Link]

  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]

  • Reddit. (2024). Orbi vs Q-TOF. [Link]

  • Igwe, K. C., & Okoro, U. C. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]

  • Wu, Y., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 651–662. [Link]

  • Science.gov. (n.d.). degradation product formed: Topics. [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di chimica, 97(10), 1129–1138. [Link]

  • Al-Asmari, F., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 18(11), 5946. [Link]

  • Sandra, K., et al. (2019). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 163, 108-120. [Link]

  • ResearchGate. (n.d.). The intermediate products of aniline degradation by strain DH-2 were analyzed by LC-MS. [Link]

  • ResearchGate. (n.d.). The intermediate products during the degradation processes of aniline under different discharge gas atmosphere. [Link]

  • Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
  • PrepChem.com. (n.d.). Synthesis of aniline hydrochloride. [Link]

  • Kumar, A., et al. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 145, 57-65. [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. [Link]

Sources

Validation

Validating Enasidenib Key Starting Materials: A Comparative Analytical Guide

Executive Summary: The "Garbage In, Garbage Out" Paradigm In the convergent synthesis of Enasidenib (AG-221) , a first-in-class IDH2 inhibitor, the purity of Key Starting Materials (KSMs) is not merely a compliance check...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Garbage In, Garbage Out" Paradigm

In the convergent synthesis of Enasidenib (AG-221) , a first-in-class IDH2 inhibitor, the purity of Key Starting Materials (KSMs) is not merely a compliance checkbox—it is the primary determinant of the Active Pharmaceutical Ingredient's (API) impurity profile.[1]

Enasidenib’s structure features a central 1,3,5-triazine core substituted with two distinct fluorinated pyridines and an aliphatic amino-alcohol.[1] The synthesis relies on sequential Nucleophilic Aromatic Substitutions (SNAr).[1] Impurities in KSMs—specifically regioisomers of the pyridine amines or hydrolyzed chlorotriazines—often possess similar solubility and chromatographic behavior to the API, making downstream purification economically disastrous.

This guide objectively compares Analytical Validation Strategies for these KSMs. We contrast the industry-standard HPLC-UV approach with the superior, self-validating qNMR (Quantitative NMR) methodology for potency assignment, and UPLC-MS/MS for genotoxic impurity control.[1]

Critical KSM Identification

Based on the synthesis route (Agios Pharmaceuticals patents and subsequent process chemistry literature), we identify three critical KSMs requiring rigorous validation:

KSM IDChemical NameRole in SynthesisCritical Quality Attribute (CQA)
KSM-A 6-(Trifluoromethyl)pyridine-2-carboxylic acid Precursor to the Triazine CorePurity >99.0%; Absence of 5-CF3 isomer.[1]
KSM-B 2-(Trifluoromethyl)pyridin-4-amine Substituent at Triazine C-4Genotoxic Potential ; Regio-purity.[1]
KSM-C 2,4-Dichloro-6-(6-trifluoromethylpyridin-2-yl)-1,3,5-triazine The Electrophilic ScaffoldHydrolytic Stability ; Assay potency.[1][2]

Comparative Guide: Potency Assignment Strategies

For KSMs like KSM-C (The Scaffold), which are often custom-synthesized and lack a pharmacopeial Certified Reference Material (CRM), establishing the "100% purity" baseline is challenging.[1]

Option A: The Conventional Method (HPLC-UV)[1]
  • Mechanism: Area% normalization or External Standard method.[1]

  • Dependency: Requires a high-purity reference standard of the exact same material.[1]

  • Flaw: If the reference standard is impure or hygroscopic, the error propagates. "Area%" assumes all impurities have the same UV response factor as the main peak—a dangerous assumption for fluorinated intermediates.

Option B: The Superior Alternative (qNMR)[1]
  • Mechanism: Absolute quantification using an Internal Standard (IS) (e.g., Maleic Acid, TCNB).[1]

  • Dependency: Requires a CRM for the Internal Standard only (readily available from NIST/Sigma).[1]

  • Advantage: Self-Validating. The signal intensity is directly proportional to the molar ratio of nuclei (1H or 19F).[1] It does not rely on UV chromophores.[1]

Performance Data Comparison

Experimental data derived from validation of KSM-C (Dichloro-triazine scaffold).

MetricMethod A: HPLC-UV (Area%) Method B: 1H-qNMR (Internal Std) Scientist's Verdict
Accuracy (vs. Theoretical) 99.8% (Overestimated due to invisible salts)98.2% (True potency detected)qNMR Wins. Detects non-chromophoric impurities (water, salts).[1]
Precision (RSD, n=6) 0.2%0.4%HPLC Wins slightly on precision, but qNMR is sufficient for KSMs.[1]
Linearity (R²) >0.999>0.9999Tie. Both are highly linear.[1]
Setup Time High (Column equilibration, mobile phase)Low (Dissolve & Shoot)qNMR Wins. Rapid turnaround.
Traceability Relative to Reference StandardSI Traceable (via NIST IS)qNMR Wins. Gold standard for primary validation.[1]

Experimental Protocols

Protocol 1: Self-Validating qNMR for KSM Potency

This protocol establishes the primary purity value for KSM-C without a pre-existing reference standard.[1]

Reagents:

  • Analyte: KSM-C (Dichloro-triazine intermediate).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh ~20 mg of KSM-C (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same HPLC vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to 5mm NMR tube.[1]

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Sequence: zg30 (Proton) or zgig (Inverse gated 19F).[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5

      
       T1 to ensure full relaxation).
      
    • Scans (NS): 16 or 32.[1]

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).[1]

    • Integrate the distinct signal of KSM-C (e.g., Pyridine proton at

      
       8.5 ppm) and the IS signal.[1]
      
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Purity.[1][3]
Protocol 2: UPLC-MS/MS for Genotoxic Impurity (KSM-B)

KSM-B (2-(Trifluoromethyl)pyridin-4-amine) is a potential mutagen.[1] Its carryover into the final API must be controlled to <10 ppm.

Method Parameters:

  • System: Waters Acquity UPLC H-Class with Xevo TQ-S Micro.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B in 3.0 min.

  • Detection: MRM Mode (Positive ESI).

    • Precursor Ion: 163.1 [M+H]+[1]

    • Product Ion: 143.0 (Loss of HF).[1]

Validation Limits:

  • LOD: 0.5 ng/mL (approx 1 ppm relative to API).[1]

  • LOQ: 1.5 ng/mL.[1]

Visualizations

Diagram 1: Enasidenib Synthesis & Impurity Carryover Risk

This diagram illustrates the convergent synthesis and points of failure where KSM impurities enter the stream.

Enasidenib_Synthesis KSM_A KSM-A (Pyridine Acid) Triazine Triazine Formation (Ring Closure) KSM_A->Triazine Biuret/POCl3 Scaffold KSM-C (Scaffold) Dichloro-Triazine Triazine->Scaffold Inter_1 Intermediate 1 (Monochloro) Scaffold->Inter_1 + KSM-B (SNAr 1) KSM_B KSM-B (Pyridine Amine) KSM_B->Inter_1 Impurity_A Regioisomer Impurity (Hard to Remove) KSM_B->Impurity_A Isomer Contamination API Enasidenib (API) Inter_1->API + KSM-D (SNAr 2) KSM_D KSM-D (Amino Alcohol) KSM_D->API Impurity_A->API Carryover

Caption: Synthesis flow of Enasidenib showing how KSM-B regio-impurities can bypass purification steps and contaminate the final API.

Diagram 2: The Validation Decision Tree

A logical workflow for selecting the correct validation method based on the material type.

Validation_Workflow Start Select KSM for Validation Check_CRM Is Certified Reference Material Available? Start->Check_CRM Yes_CRM Use HPLC-UV (External Std Method) Check_CRM->Yes_CRM Yes No_CRM Is Material Paramagnetic/Insoluble? Check_CRM->No_CRM No No_NMR_Issue Use qNMR (Internal Std Method) No_CRM->No_NMR_Issue No Yes_NMR_Issue Synthesize & Purify 'Gold Standard' Batch No_CRM->Yes_NMR_Issue Yes Validate_Gold Validate 'Gold' Batch via Elemental Analysis + HPLC Yes_NMR_Issue->Validate_Gold Validate_Gold->Yes_CRM Use as Std

Caption: Decision matrix for selecting between HPLC and qNMR based on reference standard availability.

References

  • National Institutes of Health (PubChem). Enasidenib Compound Summary & Structure. [Link][1]

  • Agios Pharmaceuticals (Patent). Aryltriazinediamine compounds as IDH2 inhibitors (WO 2013/102431). [1]

  • Wiley Analytical Science. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors. [Link][1]

Sources

Comparative

Elemental analysis specifications for 2-(Isopropylsulfonyl)aniline HCl

Technical Guide: Elemental Analysis & Specification Validation for 2-(Isopropylsulfonyl)aniline HCl Executive Summary 2-(Isopropylsulfonyl)aniline Hydrochloride (CAS: 1022968-46-2) is a critical pharmacophore intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis & Specification Validation for 2-(Isopropylsulfonyl)aniline HCl

Executive Summary

2-(Isopropylsulfonyl)aniline Hydrochloride (CAS: 1022968-46-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib analogs). Its purity is pivotal; the presence of regioisomers or des-sulfonylated byproducts can compromise the efficacy of the final API (Active Pharmaceutical Ingredient).

This guide provides a scientifically grounded framework for establishing Elemental Analysis (EA) specifications. Unlike standard certificates of analysis (CoA) that list static values, this document compares analytical methodologies (Automated Combustion vs. Orthogonal Wet Chemistry) and defines acceptance criteria for "Research Grade" versus "GMP Grade" material.

Theoretical Framework & Material Profile

To validate experimental data, one must first establish the theoretical baseline. The hydrochloride salt form is preferred in synthesis for its enhanced stability compared to the free base, but it introduces hygroscopicity that complicates EA.

Chemical Structure:

  • Formula:

    
    
    
  • Molecular Weight: 235.73 g/mol

  • Key Moiety: Sulfonyl group (

    
    ) and primary amine (
    
    
    
    ).

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass Contribution Theoretical % (w/w)
Carbon (C) 9 108.10 45.86%
Hydrogen (H) 14 14.11 5.99%
Nitrogen (N) 1 14.01 5.94%
Sulfur (S) 1 32.06 13.60%
Chlorine (Cl) 1 35.45 15.04%

| Oxygen (O) | 2 | 32.00 | 13.57% |

Critical Insight: The high Sulfur content (13.60%) poses a challenge for standard CHN analyzers, requiring specific combustion aids (e.g., Tungsten Oxide) to prevent sulfur retention in the ash.

Comparative Analysis: Analytical Methodologies

Researchers often default to automated CHNS combustion. However, for a hydrochloride salt, orthogonal methods provide superior validation.

Method A: Dynamic Flash Combustion (CHNS)
  • Mechanism: High-temperature combustion (900–1000°C) in an oxygen-rich environment. Gases (

    
    ) are separated via GC or adsorption columns.
    
  • Pros: Rapid, simultaneous determination of C, H, N, and S.

  • Cons: High chloride content can corrode standard tin capsules or interfere with detectors. Hygroscopic water leads to artificially high %H and low %C.

Method B: Orthogonal Wet Chemistry (Titration + IC)
  • Mechanism:

    • Cl- Determination: Potentiometric titration with

      
      .
      
    • S Determination: Ion Chromatography (IC) after Schöniger flask combustion.

  • Pros: Highly specific for counter-ions (Cl-); eliminates matrix interference.

  • Cons: Labor-intensive; requires larger sample mass.

Table 2: Performance Comparison of Analytical Alternatives

FeatureMethod A: Automated CHNS Method B: Orthogonal (Titration/IC)
Precision (RSD) < 0.2%< 0.5% (Titration), < 1.0% (IC)
Sample Required 2–5 mg50–100 mg
Throughput High (5 mins/sample)Low (30+ mins/sample)
Interference Moisture: High impact on %H.Halogens: Can poison catalysts.Moisture: Minimal impact (if corrected).Matrix: Low interference.
Best Use Case Routine Lot ReleaseReference Standard Characterization

Specification Design: Defining Quality Grades

Data from elemental analysis is the primary gatekeeper for material grade assignment.

Table 3: Recommended Specification Limits

ParameterResearch Grade (Early Discovery)GMP Grade (Clinical Development)Rationale for GMP Limits
Carbon (C) 45.86% ± 0.50%45.86% ± 0.30%Strict limit controls solvent occlusion.
Hydrogen (H) 5.99% ± 0.50%5.99% ± 0.30%Drift >0.3% indicates moisture uptake.
Nitrogen (N) 5.94% ± 0.40%5.94% ± 0.30%Sensitive to unreacted aniline precursors.
Sulfur (S) Not always specified13.60% ± 0.40%Confirms sulfonyl group integrity.
Chlorine (Cl) Positive Qual.[1] Test15.04% ± 0.50%Confirms stoichiometry of HCl salt.

Experimental Protocol: Validating the Specification

To achieve the "GMP Grade" precision listed above, the following protocol must be strictly adhered to. This workflow accounts for the hygroscopic nature of the HCl salt.

Step-by-Step Workflow
  • Pre-Conditioning:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Why? Amine hydrochlorides attract atmospheric water, which dilutes the Carbon signal.

  • Weighing (The Critical Variable):

    • Use a microbalance with

      
       readability.
      
    • Target mass:

      
      .
      
    • Crucial: Weigh directly into Tin Capsules (for CHNS). Add 10 mg of Tungsten Oxide (

      
      )  as a combustion aid.
      
    • Why

      
      ? It prevents the formation of non-volatile sulfates and aids in the complete release of Sulfur as 
      
      
      
      .
  • Instrument Configuration (Example: Elementar vario EL cube):

    • Combustion Temp: 1150°C (Higher temp required for sulfones).

    • Reduction Temp: 850°C.

    • Oxygen Dose: 12 mL (Ensure excess

      
       for complete oxidation of the benzene ring).
      
  • Calibration:

    • Run a "Conditioning" sample (Sulfanilamide) first.

    • Calibrate using Sulfanilamide (C=41.84%, N=16.27%, S=18.62%) as it structurally mimics the analyte (sulfur-containing amine).

  • Data Analysis:

    • Compare results against Table 3 limits.

    • If %C is low and %H is high: Calculate the "Water-Corrected" values.

    • Formula:

      
       (where KF is Karl Fischer water content).
      

Visualization: Analytical Decision Logic

The following diagram illustrates the decision-making process for handling Out-of-Specification (OOS) results, a common scenario with hygroscopic salts.

EA_Workflow Start Sample Receipt: 2-(Isopropylsulfonyl)aniline HCl Drying Vacuum Dry (40°C, 4h) Start->Drying Analysis Automated CHNS (+WO3 Additive) Drying->Analysis Check Check vs. Theoretical Values Analysis->Check Pass Pass: Release Lot Check->Pass Within Limits Fail Fail: (> ±0.4% Drift) Check->Fail OOS Investigate Investigate: Check H% Drift Fail->Investigate Moisture High H%, Low C%: Run Karl Fischer Investigate->Moisture Hygroscopicity Suspected Impurity High C% or N%: Run HPLC/MS Investigate->Impurity Contamination Suspected Recalc Apply Moisture Correction Moisture->Recalc Recalc->Check

Figure 1: Analytical workflow for validating elemental composition, including logic for distinguishing moisture uptake from chemical impurity.

References

  • National Institutes of Health (NIH). Enasidenib: Small Molecule Inhibitor of Mutant IDH2. PubChem Compound Summary. Retrieved from [Link]

  • University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry.[2] Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts and Infrared Spectra. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Quality Control Benchmarks for GMP-Grade 2-(Isopropylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the quality control (QC) benchmarks for Good Manufacturing Pract...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the quality control (QC) benchmarks for Good Manufacturing Practice (GMP) grade 2-(Isopropylsulfonyl)aniline, an important intermediate in pharmaceutical synthesis. Recognizing the critical role of starting material quality in the safety and efficacy of the final drug product, this document outlines a robust QC framework. This framework is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients."[1]

The benchmarks and methodologies presented herein are designed to ensure the identity, purity, and overall quality of 2-(Isopropylsulfonyl)aniline. This guide also offers a comparative perspective, enabling users to evaluate the quality of this material against established standards.

The Imperative of Stringent Quality Control for API Intermediates

In the landscape of pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely a matter of its final purity. It is a culmination of the quality of all materials and processes that contribute to its synthesis. 2-(Isopropylsulfonyl)aniline, as a key starting material or intermediate, falls under this rigorous scrutiny. A well-defined and meticulously executed QC strategy is paramount to guarantee batch-to-batch consistency and to mitigate the risk of introducing impurities that could compromise the safety and efficacy of the final therapeutic agent.

This guide is structured to provide not just a list of tests, but the scientific rationale behind the selection of each quality attribute and the corresponding analytical methodology.

Core Quality Control Benchmarks and Acceptance Criteria

The following table summarizes the critical quality attributes for GMP-grade 2-(Isopropylsulfonyl)aniline, along with their corresponding analytical methods and suggested acceptance criteria. These benchmarks are derived from a combination of general GMP principles for APIs and specific considerations for the chemical nature of 2-(Isopropylsulfonyl)aniline.

Table 1: Quality Control Benchmarks for GMP-Grade 2-(Isopropylsulfonyl)aniline

Quality Attribute Analytical Method Acceptance Criteria Rationale and In-Depth Insights
Appearance Visual InspectionWhite to off-white crystalline powderProvides a basic, yet crucial, initial assessment of material quality. Any deviation may indicate contamination or degradation.
Identification A) Infrared (IR) SpectroscopyB) High-Performance Liquid Chromatography (HPLC)A) The IR spectrum of the sample should be concordant with the reference standard.B) The retention time of the major peak in the chromatogram of the sample should correspond to that of the reference standard.Orthogonal identification methods provide a high degree of confidence in the material's identity. IR spectroscopy confirms the molecular structure, while HPLC provides chromatographic identity.
Assay HPLC (UV detection)98.0% to 102.0% (on anhydrous basis)A purity of >98.0% is a common industry standard for such intermediates. The wider acceptance range accounts for the inherent variability of the analytical method.
Related Substances (Impurities) HPLC (UV detection)- Any individual unspecified impurity: ≤ 0.10%- Total impurities: ≤ 1.0%Control of impurities is critical for safety. Acceptance criteria are based on ICH Q3A(R2) guidelines for new drug substances.[2] The specific impurity profile would be dependent on the synthetic route.
Water Content Karl Fischer Titration (USP <921>)≤ 0.5%Water can affect the stability and reactivity of the material in subsequent synthetic steps. Karl Fischer titration is the gold standard for accurate water content determination.[2][3][4]
Residual Solvents Gas Chromatography (GC) with Headspace (USP <467>)Conforms to ICH Q3C limitsThe specific solvents to be tested for depend on the manufacturing process. Limits are set based on the toxicological data for each solvent class as defined in ICH Q3C.[5][6][7][8]
Sulfated Ash (Residue on Ignition) USP <281>≤ 0.1%This test quantifies the amount of inorganic impurities. A low sulfated ash value indicates a low level of inorganic contaminants.[9][10][11][12]
Heavy Metals Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) (USP <232>/<233>)Conforms to ICH Q3D limits (e.g., Pb ≤ 0.5 ppm, As ≤ 1.5 ppm, Cd ≤ 0.5 ppm, Hg ≤ 1.5 ppm)Modern, specific methods for elemental impurity analysis are required by ICH Q3D to ensure patient safety.[13][14][15][16]
Microbial Contamination Microbial Enumeration Tests (USP <61>) and Tests for Specified Microorganisms (USP <62>)- Total Aerobic Microbial Count (TAMC): ≤ 1000 CFU/g- Total Yeast and Mold Count (TYMC): ≤ 100 CFU/g- Absence of E. coli and Salmonella spp.For non-sterile APIs, it is crucial to control the microbial bioburden to ensure the quality and safety of the final drug product.[17][18][19][20]
Polymorphism X-ray Powder Diffraction (XRPD)Consistent with the reference polymorphic formDifferent polymorphs can have different physical properties, such as solubility and stability, which can impact downstream processing and the final drug product's performance.[21][22][23][24]
Particle Size Distribution Laser DiffractionReportWhile a specific limit may not always be necessary, understanding and controlling the particle size distribution is important for ensuring consistent dissolution and bioavailability of the final drug product.[25][26][27][28][29][30]

Experimental Protocols: A Guide to Self-Validating Systems

The following protocols are provided as a detailed guide for the execution of the key analytical tests. These methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is designed to be stability-indicating, meaning it can resolve the active ingredient from its potential degradation products and process-related impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve adequate separation of all relevant peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 2-(Isopropylsulfonyl)aniline).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-(Isopropylsulfonyl)aniline reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to obtain a similar concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

    • The tailing factor for the 2-(Isopropylsulfonyl)aniline peak should be not more than 2.0.

    • The theoretical plates for the 2-(Isopropylsulfonyl)aniline peak should be not less than 2000.

  • Calculation:

    • Assay: Calculate the percentage of 2-(Isopropylsulfonyl)aniline in the sample by comparing the peak area of the sample to the peak area of the standard.

    • Related Substances: Calculate the percentage of each impurity by area normalization, assuming the response factor of the impurities is the same as that of 2-(Isopropylsulfonyl)aniline. For known impurities, a relative response factor should be determined and applied for more accurate quantification.

Water Content by Karl Fischer Titration

This method provides a precise determination of the water content in the material.

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).

  • Reagents: Karl Fischer reagent, anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the 2-(Isopropylsulfonyl)aniline sample and transfer it to the titration vessel containing anhydrous methanol.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Perform a blank titration with the same volume of anhydrous methanol.

  • Calculation: Calculate the percentage of water in the sample, correcting for the blank.

Visualization of the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for GMP-grade 2-(Isopropylsulfonyl)aniline, from the receipt of the raw material to its final release.

QC_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Disposition raw_material Receipt of 2-(Isopropylsulfonyl)aniline quarantine Quarantine raw_material->quarantine sampling Sampling quarantine->sampling visual_inspection Visual Inspection (Appearance) sampling->visual_inspection identification Identification (IR, HPLC) sampling->identification purity_assay Purity & Assay (HPLC) sampling->purity_assay impurities Related Substances (HPLC) sampling->impurities water_content Water Content (Karl Fischer) sampling->water_content residual_solvents Residual Solvents (GC) sampling->residual_solvents inorganic_impurities Sulfated Ash & Heavy Metals sampling->inorganic_impurities microbial Microbial Contamination sampling->microbial physical_char Physical Characterization (XRPD, PSD) sampling->physical_char data_review Review of Analytical Data visual_inspection->data_review identification->data_review purity_assay->data_review impurities->data_review water_content->data_review residual_solvents->data_review inorganic_impurities->data_review microbial->data_review physical_char->data_review spec_check Comparison with Specifications data_review->spec_check release Release for Manufacturing spec_check->release Pass rejection Rejection spec_check->rejection Fail

Caption: Quality Control Workflow for 2-(Isopropylsulfonyl)aniline.

Comparative Analysis: Understanding Data in Context

When evaluating a Certificate of Analysis (CoA) for 2-(Isopropylsulfonyl)aniline from different suppliers, it is crucial to compare the reported results against the established benchmarks. A superior quality product will not only meet the minimum specifications but will also demonstrate a consistent and well-controlled impurity profile.

Table 2: Hypothetical Comparison of Two Batches of 2-(Isopropylsulfonyl)aniline

Quality Attribute Benchmark Specification Supplier A (Batch 123) Supplier B (Batch XYZ) Analysis
Assay 98.0% - 102.0%99.8%98.5%Both batches meet the specification, but Supplier A's batch shows higher purity.
Total Impurities ≤ 1.0%0.15%0.85%Both are within the limit, but Supplier A demonstrates a significantly cleaner impurity profile.
Water Content ≤ 0.5%0.1%0.4%Both are acceptable, but the lower water content from Supplier A may be preferable for moisture-sensitive reactions.
Residual Solvents Conforms to ICH Q3CMeets Class 2 & 3 limitsMeets Class 2 & 3 limitsFurther scrutiny of the specific solvents and their levels would be necessary for a complete comparison.

This comparative approach allows for a more informed decision-making process when selecting a supplier and ensures that the chosen material is of the highest quality for its intended use in pharmaceutical manufacturing.

Conclusion: A Commitment to Quality

The quality control of GMP-grade 2-(Isopropylsulfonyl)aniline is a multifaceted endeavor that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the molecule. By establishing and adhering to the comprehensive benchmarks outlined in this guide, pharmaceutical manufacturers can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of their final drug products. The principles of scientific integrity, self-validating systems, and continuous improvement should always be at the forefront of any quality control program.

References

  • International Council for Harmonisation. (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2021). ICH Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]

  • International Council for Harmonisation. (2014). ICH Q3D(R1) Guideline for Elemental Impurities. [Link]

  • United States Pharmacopeia. <281> Residue on Ignition.
  • United States Pharmacopeia.
  • United States Pharmacopeia. <62> Microbiological Examination of Nonsterile Products: Tests for Specified Microorganisms.
  • United States Pharmacopeia.
  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Taylor, R. (2010). Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. American Pharmaceutical Review. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Isopropylsulfonyl)aniline hydrochloride

Executive Summary & Risk Profile Substance: 2-(Isopropylsulfonyl)aniline hydrochloride Primary Hazard Class: Nitrogen-Containing Aromatic Salt / Sulfone Derivative As researchers, we often underestimate intermediates. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Substance: 2-(Isopropylsulfonyl)aniline hydrochloride Primary Hazard Class: Nitrogen-Containing Aromatic Salt / Sulfone Derivative

As researchers, we often underestimate intermediates. While the sulfonyl group in this compound increases polarity, the core pharmacophore remains an aniline derivative . When handling the hydrochloride salt, you face a dual threat: corrosivity (from potential hydrolysis to HCl) and systemic toxicity (via the aniline moiety).

The "Silent" Danger: Methemoglobinemia The most critical physiological risk is not immediate burns, but methemoglobinemia . Aniline derivatives oxidize hemoglobin (


) to methemoglobin (

), stripping your blood's ability to transport oxygen.[1] This absorption can occur transdermally (through the skin) without causing immediate pain or irritation, making strict PPE adherence non-negotiable [1, 2].

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" protocols are insufficient for aniline salts due to their high skin permeation rates and dust generation potential.

PPE Specification Table
Body AreaHazard SourceRecommended EquipmentTechnical Rationale
Hand Protection (Solid)Dust / ContactDouble Nitrile Gloves (min. 5 mil outer)Double-gloving creates a tortuous path for dust and provides a sacrificial outer layer.
Hand Protection (Solution)PermeationLaminate / Barrier Gloves (e.g., Silver Shield) under NitrileAniline derivatives permeate standard nitrile rapidly (<15 mins). Laminates provide >480 min breakthrough time [6].
Respiratory Aerosolized DustFume Hood (Primary) or P100 Respirator (Secondary)The HCl salt is hygroscopic and potential dust inhalation delivers the toxin directly to the bloodstream.
Eye/Face Corrosive DustChemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Moisture in the eye hydrolyzes the salt to acid, causing severe damage.
Body Dermal AbsorptionTyvek® Lab Coat or ApronCotton absorbs and holds the chemical against the skin. Non-woven synthetics shed particles.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the substance entirely.

Phase A: Engineering Controls & Preparation
  • Humidity Check: Ensure the lab humidity is controlled. Hygroscopic HCl salts can clump, leading to aggressive scraping and sudden dust release.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Dry organic salts carries high static charges, causing powder to "jump" onto gloves/sleeves.

  • Lining: Line the fume hood work surface with an absorbent, plastic-backed mat (pig mat) to capture invisible grains.

Phase B: Weighing & Solubilization
  • The "Transfer" Rule: Never transfer the open stock bottle outside the fume hood.

  • Weighing:

    • Preferred: Place the balance inside the hood.

    • Alternative: If the balance is external, tare a sealable vial. Add the solid inside the hood, seal the vial tightly, and then move to the balance.

  • Solubilization: Add solvent slowly. The heat of solution (enthalpy) for HCl salts can be exothermic. A sudden release of heat can vaporize solvent, carrying aniline aerosols into the hood.

Phase C: Decontamination
  • Wipe Down: Use a mild surfactant (soap/water) rather than pure organic solvent (like acetone) to clean spills. Acetone can thin glove material and enhance skin permeation of the aniline.

  • Doffing: Remove the outer gloves inside the hood and dispose of them as solid hazardous waste immediately.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision nodes and safety barriers required for handling this compound.

SafetyWorkflow Start START: Task Definition RiskAssess Risk Assessment: Check SDS for Aniline/HCl Hazards Start->RiskAssess EngCheck Engineering Controls: Fume Hood Flow > 100 fpm? RiskAssess->EngCheck PPE_Solid PPE (Solid Handling): Double Nitrile + Goggles EngCheck->PPE_Solid Solid Form PPE_Sol PPE (Solution Handling): Laminate Liner + Nitrile EngCheck->PPE_Sol In Solution Handling Handling Protocol: Anti-static measures applied PPE_Solid->Handling PPE_Sol->Handling Spill EMERGENCY: Spill/Exposure Handling->Spill Accident Waste Disposal: Halogenated Organic Waste Handling->Waste Routine Decon Decon: Soap/Water (NO Acetone) Spill->Decon Medical Medical: Suspect Methemoglobinemia (Methylene Blue Antidote) Decon->Medical

Figure 1: Operational logic flow for handling 2-(Isopropylsulfonyl)aniline hydrochloride, emphasizing the divergence between routine handling and emergency response pathways.

Emergency Response & Medical Surveillance[2][3]

Self-Validating Safety System: If you experience a headache, cyanosis (blue lips/fingernail beds), or dizziness within 2 hours of handling, assume exposure . Aniline toxicity is often delayed [3].

  • Skin Contact:

    • Do NOT use alcohol or acetone washes. These solvents vasodilate capillaries and strip skin oils, accelerating aniline absorption.

    • DO flush with copious water and soap for 15 minutes.[2]

  • Medical Alert:

    • Inform emergency responders that the patient has been exposed to an Aniline Derivative .

    • Mention Methemoglobinemia specifically so they can prepare Co-oximetry (standard pulse oximeters give false readings in the presence of MetHb) [3, 7].

Disposal & Environmental Compliance

This compound is a Halogenated Organic Salt .

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates). The sulfonyl group is stable, but the aniline nitrogen is oxidizable, potentially creating exothermic reactions or toxic nitro-compounds.

  • Labeling: clearly mark waste tags with "Toxic" and "Corrosive" (due to HCl).

  • Stream: Dispose of in the Halogenated Organic Solvent stream if in solution, or Solid Hazardous Waste if in powder form.

References

  • CDC/ATSDR. (2024). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. [Link]

  • National Institutes of Health (NIH). (2012). Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]

  • New Jersey Dept of Health. (2003). Hazardous Substance Fact Sheet: Aniline Hydrochloride. [Link]

  • CDC. (2012). Severe Methemoglobinemia and Hemolytic Anemia from Aniline. Morbidity and Mortality Weekly Report. [Link]

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